molecular formula C18H18O3 B091862 3-Phenylpropanoic anhydride CAS No. 15781-96-1

3-Phenylpropanoic anhydride

Cat. No.: B091862
CAS No.: 15781-96-1
M. Wt: 282.3 g/mol
InChI Key: SQAHPYZABTWPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropanoic anhydride is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropanoyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAHPYZABTWPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515521
Record name 3-Phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15781-96-1
Record name 3-Phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 15781-96-1[1][2]

This technical guide provides an in-depth overview of 3-Phenylpropanoic anhydride, a significant reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical and physical properties, key experimental methodologies, and illustrates a fundamental reaction pathway.

Core Properties and Data

This compound, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. Its utility in synthesis is primarily centered on its function as an acylating agent, enabling the introduction of the 3-phenylpropanoyl group into various molecules.

Physicochemical and Computed Data

The following table summarizes key quantitative data for this compound, providing a comparative overview of its molecular and physical properties.

PropertyValueSource(s)
CAS Number 15781-96-1[1][2]
Molecular Formula C₁₈H₁₈O₃[1][2]
Molecular Weight 282.33 g/mol [1][2]
IUPAC Name 3-phenylpropanoyl 3-phenylpropanoate[2]
XLogP3 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 8[1]
Exact Mass 282.125594432 Da[1]
Complexity 293[1]
Polar Surface Area 43.37 Ų[1]

Experimental Protocols

The primary application of this compound and its in-situ generated analogues is in acylation reactions, particularly for the formation of amides and esters. Below is a representative experimental protocol for the direct formation of an amide from 3-phenylpropanoic acid, a reaction that proceeds through an activated anhydride-like intermediate.

General Procedure for Direct Amide Formation

This protocol details the direct coupling of 3-phenylpropanoic acid with an amine, a common application for which this compound would be a suitable, albeit pre-formed, reagent.

Objective: To synthesize N-(4-Methylbenzyl)-3-phenylpropionamide from 3-phenylpropanoic acid and 4-methylbenzylamine.

Materials:

  • 3-Phenylpropanoic acid (0.150 g, 1.0 mmol)

  • 4-Methylbenzylamine (0.13 mL, 1.0 mmol)

  • Toluene (solvent)

  • Dichloromethane (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Combine 3-phenylpropanoic acid (1.0 mmol) and 4-methylbenzylamine (1.0 mmol) in a suitable reaction vessel.

  • Add toluene to achieve a concentration of 1.0 M.

  • Heat the reaction mixture to 110 °C for approximately 20-22 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹H NMR spectroscopy) to confirm the consumption of starting materials.

  • Upon completion, remove the toluene solvent using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a dichloromethane/hexane solvent system.

  • The final product, N-(4-Methylbenzyl)-3-phenylpropionamide, is recovered as an off-white solid.

Results: This procedure typically yields the desired amide product in high conversion, with isolated yields often exceeding 80%.

Reaction Pathways and Workflows

Carboxylic anhydrides are key intermediates in many coupling reactions. One of the most fundamental pathways is the formation of an amide via a mixed carbonic-carboxylic anhydride intermediate. This process involves the "activation" of a carboxylic acid, such as 3-phenylpropanoic acid, which then becomes susceptible to nucleophilic attack by an amine.

mixed_anhydride_amidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid 3-Phenylpropanoic Acid MixedAnhydride Mixed Carbonic- Carboxylic Anhydride CarboxylicAcid->MixedAnhydride Activation Step ActivatingAgent Ethyl Chloroformate ActivatingAgent->MixedAnhydride Activation Step Base Triethylamine (Base) Base->MixedAnhydride Activation Step Amine Primary/Secondary Amine (R-NH₂) Amide N-Substituted Amide Amine->Amide Nucleophilic Attack MixedAnhydride->Amide Nucleophilic Attack Byproducts CO₂ + Ethanol + Triethylammonium Chloride MixedAnhydride->Byproducts Byproduct Formation

Caption: Amide synthesis via a mixed anhydride intermediate.

References

An In-Depth Technical Guide to 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-phenylpropanoic anhydride, a key chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. The molecule consists of two 3-phenylpropanoyl groups linked by an oxygen atom.

Molecular Formula: C₁₈H₁₈O₃[1]

Molecular Weight: 282.33 g/mol [1]

IUPAC Name: 3-phenylpropanoyl 3-phenylpropanoate[1]

CAS Number: 15781-96-1[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₈H₁₈O₃[1]
Molecular Weight282.33 g/mol [1]
XLogP3-AA3.7[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count8[1]
Spectroscopic Data

Table 2.1: ¹H NMR Data for 3-Phenylpropanoic Acid

Chemical Shift (ppm)MultiplicityAssignmentReference
10.72s1H, COOH[3]
7.27t2H, Ar-H[3]
7.19t1H, Ar-H[3]
7.18d2H, Ar-H[3]
2.93s2H, -CH₂-Ph[3]
2.67t2H, -CH₂-COOH[4]

Table 2.2: ¹³C NMR Data for 3-Phenylpropanoic Acid

Chemical Shift (ppm)AssignmentReference
179.04C=O[4]
140.18Ar-C (quaternary)[4]
128.56Ar-CH[4]
128.24Ar-CH[4]
126.27Ar-CH[4]
35.59-CH₂-COOH[4]
30.49-CH₂-Ph[4]

Table 2.3: IR Spectroscopic Data for 3-Phenylpropanoic Acid

Wavenumber (cm⁻¹)Functional GroupReference
3032C-H stretch (aromatic)[3]
2937, 2870C-H stretch (aliphatic)[3]
1740C=O stretch (carboxylic acid)[3]

Table 2.4: Mass Spectrometry Data for this compound

The mass spectrum of this compound is available on the NIST WebBook.[2] Prominent peaks are observed at m/z values of 105, 104, and 91.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of carboxylic acid anhydrides is the dehydration of the corresponding carboxylic acid. This can be achieved using a variety of dehydrating agents. A plausible experimental protocol for the synthesis of this compound from 3-phenylpropanoic acid using acetic anhydride as the dehydrating agent is described below. This protocol is based on general procedures for anhydride synthesis.

Materials:

  • 3-Phenylpropanoic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene or dichloromethane)

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid in an excess of acetic anhydride. An inert solvent may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization or vacuum distillation.

Applications in Drug Development

3-Phenylpropanoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.

Role in the Synthesis of Amprenavir

In the synthesis of the HIV protease inhibitor Amprenavir, 3-phenylpropanoic acid is coupled with a chiral auxiliary, N-tosyl-cis-aminoindanol.[5] This coupling reaction is a critical step and is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5] The use of DCC facilitates the formation of a highly reactive intermediate, an O-acylisourea, which can be considered an activated form of the carboxylic acid, functionally similar to an anhydride, that readily reacts with the hydroxyl group of the chiral auxiliary to form an ester.

The following diagram illustrates the workflow for this key coupling step in the synthesis of an Amprenavir intermediate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Activation Activation of Carboxylic Acid 3-Phenylpropanoic_Acid->Activation N-Tosyl-cis-aminoindanol N-Tosyl-cis-aminoindanol Coupling Esterification (Coupling) N-Tosyl-cis-aminoindanol->Coupling DCC DCC DCC->Activation DMAP DMAP (catalyst) DMAP->Coupling Activation->Coupling Activated Intermediate Amprenavir_Intermediate Amprenavir Intermediate (Ester) Coupling->Amprenavir_Intermediate

Caption: Workflow for the DCC-mediated coupling of 3-phenylpropanoic acid.

References

An In-Depth Technical Guide to the Synthesis of 3-Phenylpropanoic Anhydride from 3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoic anhydride from its corresponding carboxylic acid. The document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient and effective preparation of this valuable chemical intermediate.

Introduction

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid that serves as a precursor to a variety of chemical entities. Its anhydride, this compound, is a key reagent in organic synthesis, particularly in acylation reactions where the introduction of a 3-phenylpropanoyl group is desired. This guide explores the common and effective methods for the preparation of this compound, focusing on practical laboratory-scale synthesis.

Synthetic Methodologies

The synthesis of carboxylic acid anhydrides from their corresponding acids is a fundamental transformation in organic chemistry. The primary challenge lies in the removal of a molecule of water from two molecules of the carboxylic acid. Several methods have been developed to achieve this, ranging from direct dehydration to the use of coupling agents or conversion to a more reactive intermediate. This guide will focus on three prominent methods:

  • Method A: Dehydration using Dicyclohexylcarbodiimide (DCC)

  • Method B: Reaction with Acetic Anhydride

  • Method C: From 3-Phenylpropanoyl Chloride and 3-Phenylpropanoate

The selection of a particular method will depend on factors such as available reagents, desired purity, and scalability.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

MethodReagentsSolventReaction Time (approx.)Yield (%)Purity (%)
A 3-Phenylpropanoic acid, Dicyclohexylcarbodiimide (DCC)Dichloromethane (DCM)2-4 hours>90High
B 3-Phenylpropanoic acid, Acetic AnhydrideNeat (no solvent)1-2 hoursVariableModerate
C Sodium 3-phenylpropanoate, 3-Phenylpropanoyl chlorideTetrahydrofuran (THF)1-3 hoursHighHigh

Experimental Protocols

Method A: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method is often preferred for its mild reaction conditions and high yields. DCC acts as a powerful dehydrating agent, forming the insoluble dicyclohexylurea (DCU) as a byproduct, which can be easily removed by filtration.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve 3-phenylpropanoic acid in DCM cool Cool solution to 0°C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc stir Stir at 0°C, then warm to room temperature add_dcc->stir filter Filter to remove DCU stir->filter wash Wash filtrate with NaHCO3 and brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate

Figure 1: Experimental workflow for DCC-mediated synthesis.

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred solution of 3-phenylpropanoic acid at 0°C over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

  • Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Reaction with Acetic Anhydride

This method utilizes the principle of trans-anhydridization. Acetic anhydride serves as both a reagent and a dehydrating agent. The reaction is typically driven to completion by removing the more volatile acetic acid byproduct.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification mix Mix 3-phenylpropanoic acid and acetic anhydride heat Heat the mixture with stirring mix->heat distill Fractional distillation under reduced pressure heat->distill

Figure 2: Experimental workflow for synthesis using acetic anhydride.

Procedure:

  • Combine 3-phenylpropanoic acid and an excess of acetic anhydride (typically 2-3 equivalents) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by observing the distillation of acetic acid.

  • Once the reaction is complete, carefully remove the excess acetic anhydride and the acetic acid byproduct by distillation, preferably under reduced pressure.

  • The remaining residue is the crude this compound, which can be further purified by vacuum distillation.

Method C: From 3-Phenylpropanoyl Chloride and 3-Phenylpropanoate

This method involves the reaction of an acid chloride with a carboxylate salt. It is a high-yielding method that produces a clean product. 3-Phenylpropanoyl chloride is commercially available or can be prepared from 3-phenylpropanoic acid using thionyl chloride.

Signaling Pathway:

G cluster_0 Preparation of Carboxylate cluster_1 Anhydride Formation acid 3-Phenylpropanoic Acid carboxylate Sodium 3-Phenylpropanoate acid->carboxylate + NaOH base Sodium Hydroxide anhydride This compound carboxylate->anhydride + 3-Phenylpropanoyl Chloride chloride 3-Phenylpropanoyl Chloride chloride->anhydride

Figure 3: Reaction pathway for anhydride synthesis from acid chloride.

Procedure:

  • Preparation of Sodium 3-phenylpropanoate:

    • Dissolve 3-phenylpropanoic acid in a suitable solvent such as ethanol.

    • Add an equimolar amount of sodium hydroxide solution and stir until the acid is completely neutralized.

    • Remove the solvent under reduced pressure to obtain the dry sodium 3-phenylpropanoate salt.

  • Synthesis of this compound:

    • Suspend the dried sodium 3-phenylpropanoate in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • Add an equimolar amount of 3-phenylpropanoyl chloride dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture for 1-3 hours. The formation of sodium chloride as a white precipitate will be observed.

    • Filter the reaction mixture to remove the sodium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by vacuum distillation or recrystallization.

Conclusion

The synthesis of this compound from 3-phenylpropanoic acid can be successfully achieved through various methodologies. The choice of method depends on the specific requirements of the researcher, including scale, purity, and available resources. The DCC-mediated dehydration offers a mild and high-yielding route, while the use of acetic anhydride provides a more direct but potentially lower-yielding alternative. The reaction of the corresponding acid chloride with the carboxylate salt is also a highly effective method for producing a pure product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

3-Phenylpropanoic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, properties, and reactivity of 3-phenylpropanoyl 3-phenylpropanoate for applications in chemical and pharmaceutical research.

Introduction

3-Phenylpropanoic anhydride, also known by its common name hydrocinnamic anhydride, is a symmetrical acid anhydride derived from 3-phenylpropanoic acid. As a reactive acylating agent, it serves as a key intermediate in organic synthesis for the introduction of the 3-phenylpropanoyl group. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its characteristic reactions, tailored for researchers and professionals in drug development and chemical sciences.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is critical for research and regulatory purposes. The standard nomenclature and identifiers for this compound are provided below.

  • IUPAC Name : 3-phenylpropanoyl 3-phenylpropanoate[1].

  • Synonyms : this compound, Hydrocinnamic anhydride[1][2].

  • CAS Number : 15781-96-1[1].

  • Molecular Formula : C₁₈H₁₈O₃[1].

  • SMILES : C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2[1].

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These data are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight 282.3 g/mol PubChem[1]
Exact Mass 282.1256 g/mol LookChem[2]
XLogP3 3.7PubChem, LookChem[1][2]
Hydrogen Bond Donor Count 0PubChem, LookChem[1][2]
Hydrogen Bond Acceptor Count 3PubChem, LookChem[1][2]
Rotatable Bond Count 8LookChem[2]
Polar Surface Area (PSA) 43.37 ŲLookChem[2]
Complexity 293LookChem[2]
logP (Octanol/Water) 3.322Cheméo (Crippen Calculated)[3]
Water Solubility (logS) -4.20Cheméo (Crippen Calculated)[3]
Boiling Point (Predicted) 794.76 KCheméo (Joback Calculated)[3]
Melting Point (Predicted) 358.01 KCheméo (Joback Calculated)[3]

Synthesis and Experimental Protocols

The primary route to this compound is through the dehydration of its parent carboxylic acid, 3-phenylpropanoic acid. While various dehydrating agents can be employed, a common and effective laboratory-scale method involves the use of acetic anhydride, which acts as both a reagent and a water scavenger.

General Synthesis Workflow

The logical flow for the synthesis involves the reaction of the carboxylic acid with a dehydrating agent, followed by purification to isolate the desired anhydride.

Synthesis_Workflow Reagents 3-Phenylpropanoic Acid (2 eq.) + Dehydrating Agent (e.g., Acetic Anhydride) Reaction Reaction Vessel Heat (Reflux) Reagents->Reaction Charge Workup Quench & Workup (e.g., Removal of Volatiles) Reaction->Workup Cool & Process Purification Purification (e.g., Distillation or Recrystallization) Workup->Purification Isolate Crude Product This compound (Pure Product) Purification->Product Isolate Pure

A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Dehydration using Acetic Anhydride

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 3-Phenylpropanoic acid (hydrocinnamic acid)

  • Acetic anhydride

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 3-phenylpropanoic acid (2.0 equivalents).

  • Reagent Addition: Add acetic anhydride (1.0 to 1.2 equivalents) and a small amount of toluene. The acetic anhydride will react with the carboxylic acid to form the anhydride and acetic acid.

  • Heating: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the cessation of acetic acid distillation or by analytical methods such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the volatile components (excess acetic anhydride, toluene, and the acetic acid byproduct) under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the pure product.

Chemical Reactivity and Applications

As a carboxylic acid anhydride, this compound is an effective acylating agent. Its primary utility in research and development lies in its ability to transfer the 3-phenylpropanoyl group to various nucleophiles, such as alcohols, amines, and arenes (via Friedel-Crafts acylation). These reactions are fundamental in the synthesis of esters, amides, and ketones, respectively, which may serve as intermediates in drug development or as final target molecules.

In some synthetic procedures, such as the chemoselective reduction of carboxylic acids to aldehydes, the formation of the corresponding anhydride can be a significant competing pathway or the primary mass balance of the reaction[4].

General Acylation Reaction

The anhydride reacts with nucleophiles (Nu-H), such as an alcohol (R'-OH) or a primary/secondary amine (R'R''NH), to form an acylated product and a molecule of 3-phenylpropanoic acid as a byproduct.

Acylation_Reaction cluster_input Anhydride This compound Reaction Acylation Reaction (Base catalyst optional) Anhydride->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Reaction Product Acylated Product (Ester or Amide) Reaction->Product Forms Byproduct 3-Phenylpropanoic Acid Reaction->Byproduct Forms

General scheme for the acylation of a nucleophile.

Biological and Pharmacological Context

Currently, there is limited information available on the specific biological activities or signaling pathways directly involving this compound. Research has predominantly focused on its parent compound, 3-phenylpropanoic acid (3-PPA), which is a metabolite resulting from the bacterial degradation of phenylalanine in the intestine[5]. Studies have shown that 3-PPA exhibits antimicrobial and antifungal properties[6]. Furthermore, derivatives of aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[7]. The anhydride itself is best viewed as a synthetic precursor or intermediate used to create more complex molecules that may possess biological activity. Its role in drug development is therefore primarily as a building block in the synthesis of active pharmaceutical ingredients.

References

Spectral Data Analysis of 3-Phenylpropanoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-phenylpropanoic anhydride (also known as hydrocinnamic anhydride), a chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. This document outlines the key spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations.

Executive Summary

This compound is a symmetrical anhydride derived from 3-phenylpropanoic acid. Its structure is confirmed by a combination of spectroscopic techniques. This guide presents an in-depth analysis of its 1H NMR, 13C NMR, IR, and MS spectral data. The information herein is intended to serve as a valuable resource for scientists requiring detailed structural elucidation and characterization of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2Multiplet10HAromatic protons (Ar-H)
~2.9Triplet4H-CH2-CH2-C=O
~2.7Triplet4H-CH2-CH2-C=O

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170Carbonyl Carbon (C=O)
~140Aromatic C (quaternary)
~128Aromatic CH
~126Aromatic CH
~35-CH2-C=O
~30-CH2-Ar

Note: The exact chemical shifts for NMR data were not publicly available in the searched literature. The provided values are estimations based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~1820StrongC=O stretching (anhydride, symmetric)
~1750StrongC=O stretching (anhydride, asymmetric)
~3030MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1495, 1450Medium-WeakAromatic C=C bending
~1045MediumC-O-C stretching
Mass Spectrometry (MS)

Table 4: Major Fragments in Mass Spectrum (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
105100[C6H5CH2CH2CO]+ (acylium ion)
104~95[C8H8]+
91~80[C7H7]+ (tropylium ion)
133Moderate[M - C9H9O]+
282Low[M]+ (Molecular ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl3), in a standard 5 mm NMR tube. The 1H and 13C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern high-field instrument. For 1H NMR, spectra are typically acquired over a spectral width of 0-12 ppm. For 13C NMR, a spectral width of 0-220 ppm is common. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the data can be acquired using a KBr pellet method or as a neat solid on a diamond ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

3-Phenylpropanoic Anhydride: An In-depth Technical Guide to Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride, also known as hydrocinnamic anhydride, is a reactive carboxylic acid derivative that serves as a valuable reagent in organic synthesis. Its utility is particularly pronounced in the acylation of various nucleophiles to form amides and esters, which are pivotal functional groups in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and phenols. The document details the underlying reaction mechanisms, provides experimental protocols, and presents available quantitative data to inform synthetic strategy and reaction optimization.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. In this process, the nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a 3-phenylpropanoate anion as the leaving group. The overall transformation results in the acylation of the nucleophile.

The general workflow for this reaction is depicted below:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Anhydride This compound Attack Nucleophilic Attack Anhydride->Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Product Acylated Product Elimination->Product Byproduct 3-Phenylpropanoic Acid Elimination->Byproduct

Figure 1: General workflow for the nucleophilic acyl substitution of this compound.

The reactivity of the nucleophile is a critical factor governing the reaction rate and success. Generally, more basic and less sterically hindered nucleophiles will react more readily with the anhydride.

Reactivity with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary and secondary amines is typically a facile process that leads to the formation of N-substituted 3-phenylpropanamides. These reactions are often high-yielding and can be carried out under mild conditions. In many applications, 3-phenylpropanoic acid is converted in situ to a mixed anhydride, which then reacts with the amine.

Quantitative Data on Amidation:

Nucleophile (Amino Acid)ProductYield (%)Reference
L-Glutamic AcidN-(3-Phenylpropanoyl)-L-glutamic acidLow (under acidic conditions)
Amino Acids with hydrophilic side chainsDipeptides66-96
tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylateIntermediate for a ROCK/MYLK4 inhibitor-[1]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-phenylpropanamides

This protocol is adapted from general methods for the acylation of anilines.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

The reaction mechanism for the aminolysis of this compound is illustrated below:

G 3-Phenylpropanoic\nAnhydride 3-Phenylpropanoic Anhydride Tetrahedral\nIntermediate Tetrahedral Intermediate 3-Phenylpropanoic\nAnhydride->Tetrahedral\nIntermediate + R₂NH (Nucleophilic Attack) N-Substituted\n3-Phenylpropanamide N-Substituted 3-Phenylpropanamide Tetrahedral\nIntermediate->N-Substituted\n3-Phenylpropanamide - 3-Phenylpropanoate (Leaving Group Departure)

Figure 2: Reaction mechanism for the aminolysis of this compound.

Reactivity with Alcohol and Phenol Nucleophiles (Alcoholysis/Phenolysis)

This compound reacts with alcohols and phenols to produce the corresponding 3-phenylpropanoate esters. These reactions are generally slower than aminolysis and often require a catalyst, such as a strong acid or a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP), and/or elevated temperatures.

Quantitative Data on Esterification:

Specific yield data for the direct reaction of this compound with a range of alcohols and phenols is limited in the available literature. However, related transformations provide an indication of expected outcomes.

NucleophileCatalyst/ConditionsProductYield (%)Reference
Alkyl Trimethylsilyl EthersLewis Acid (e.g., Sn(OTf)₂)Alkyl 3-phenylpropanoates~90[2]
Benzyl AlcoholIn situ generated mixed anhydrideBenzyl 3-phenylpropanoate92[3]
PhenolIn situ generated mixed anhydridePhenyl 3-phenylpropanoate-[3]
Substituted PhenolsPolyphosphoric Acid (with 3-phenylpropanoic acid)Dihydrocoumarin derivatives40-67[4]

Experimental Protocol: General Procedure for the Esterification of an Alcohol

This protocol is a general method for the esterification of alcohols using a carboxylic anhydride.

Materials:

  • This compound

  • Alcohol

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Catalyst (e.g., DMAP, concentrated Sulfuric Acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and the catalyst (0.1 eq of DMAP or a few drops of concentrated H₂SO₄) in the anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution to neutralize the acidic byproduct and any unreacted anhydride.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

The mechanism for the alcoholysis of this compound follows a similar pathway to aminolysis:

G 3-Phenylpropanoic\nAnhydride 3-Phenylpropanoic Anhydride Tetrahedral\nIntermediate Tetrahedral Intermediate 3-Phenylpropanoic\nAnhydride->Tetrahedral\nIntermediate + R-OH (Nucleophilic Attack) 3-Phenylpropanoate\nEster 3-Phenylpropanoate Ester Tetrahedral\nIntermediate->3-Phenylpropanoate\nEster - 3-Phenylpropanoate (Leaving Group Departure)

Figure 3: Reaction mechanism for the alcoholysis of this compound.

Conclusion

This compound is a versatile and effective reagent for the acylation of a wide range of nucleophiles. Its reactions with amines are generally rapid and high-yielding, providing straightforward access to amides. The esterification of alcohols and phenols is also readily achievable, often with the aid of a catalyst. While comprehensive quantitative and kinetic data for this compound itself is not extensively documented, the general principles of anhydride reactivity, along with data from analogous systems, provide a strong foundation for its application in synthetic chemistry. The protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective utilization of this valuable synthetic building block. Further systematic studies on the reactivity of this compound with a diverse array of nucleophiles would be beneficial to the scientific community.

References

Navigating the Safe Handling of 3-Phenylpropanoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Physical Data

Quantitative data regarding the physical, chemical, and potential toxicological properties of 3-Phenylpropanoic anhydride are summarized in the tables below. This information has been compiled from various chemical databases and supplier information.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C18H18O3PubChem[1], LookChem[2]
Molecular Weight 282.34 g/mol PubChem[1], LookChem[2]
CAS Number 15781-96-1PubChem[1], LookChem[2]
Appearance Solid (form not specified)Inferred from related compounds
Boiling Point 794.76 K (calculated)Cheméo[3]
LogP (Octanol/Water Partition Coefficient) 3.322 (calculated)Cheméo[3]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 3LookChem[2]
Toxicological Data (Inferred from Structurally Similar Compounds)

Caution: The toxicological properties of this compound have not been fully investigated. The following data is based on similar chemical structures and should be treated as indicative of potential hazards.

HazardDescriptionPrecautionary Statements (Inferred)
Skin Corrosion/Irritation May cause skin irritation.[4]Wash skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.[4]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[4]Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Acute Toxicity (Oral, Dermal, Inhalation) No data available.Avoid ingestion and inhalation.[4]
Carcinogenicity, Mutagenicity, Reproductive Toxicity No data available.Handle with caution as long-term effects are unknown.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in conjunction with a properly functioning fume hood.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

  • Keep the container tightly closed when not in use.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and First Aid Measures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

In the case of a spill, follow a structured response to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A logical workflow for responding to a chemical spill.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, should be collected in a suitable, labeled container and disposed of in accordance with all applicable federal, state, and local regulations for chemical waste. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified safety professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

The Genesis of a Reagent: Unraveling the Discovery and History of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride, a symmetrical anhydride derived from 3-phenylpropanoic acid (also known as hydrocinnamic acid), serves as a valuable reagent in organic synthesis. Its utility lies in its ability to introduce the 3-phenylpropanoyl group into various molecules, a motif present in a range of biologically active compounds and natural products. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and the evolution of its preparative methods. While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its existence and synthesis are intrinsically linked to the broader development of organic chemistry and the understanding of carboxylic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₃[1][2]
Molecular Weight 282.33 g/mol [1][2]
CAS Number 15781-96-1[1]
Appearance White crystalline solid (predicted)
Melting Point Not experimentally reported in searched literature
Boiling Point Not experimentally reported in searched literature
Calculated LogP 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 8[1]

Historical Context and Synthesis Evolution

The history of this compound is intertwined with the study of its parent carboxylic acid, 3-phenylpropanoic acid. Early methods for the formation of carboxylic anhydrides, developed in the 19th and early 20th centuries, laid the foundation for the synthesis of compounds like this compound.

Early Methods of Anhydride Synthesis

Historically, the synthesis of carboxylic acid anhydrides was a significant area of investigation in organic chemistry. Common methods that likely enabled the first preparations of this compound include:

  • Reaction of Acyl Chlorides with Carboxylate Salts: A classical and widely applicable method involves the reaction of an acyl chloride with the salt of a carboxylic acid. In the context of this compound, this would involve the reaction of 3-phenylpropanoyl chloride with a salt of 3-phenylpropanoic acid, such as sodium 3-phenylpropanoate.

  • Dehydration of Carboxylic Acids: The direct dehydration of carboxylic acids is another fundamental approach. Early methods employed strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or heating the carboxylic acid to high temperatures.

The following diagram illustrates the general historical approaches to symmetric anhydride synthesis.

Historical_Anhydride_Synthesis cluster_acyl_chloride_route Acyl Chloride Route cluster_dehydration_route Direct Dehydration Route Carboxylic_Acid_1 3-Phenylpropanoic Acid Acyl_Chloride 3-Phenylpropanoyl Chloride Carboxylic_Acid_1->Acyl_Chloride Chlorination Carboxylate_Salt Sodium 3-Phenylpropanoate Carboxylic_Acid_1->Carboxylate_Salt Base (e.g., NaOH) Thionyl_Chloride SOCl₂ or PCl₅ Thionyl_Chloride->Acyl_Chloride Anhydride_1 This compound Acyl_Chloride->Anhydride_1 Carboxylate_Salt->Anhydride_1 Nucleophilic Acyl Substitution Carboxylic_Acid_2 2x 3-Phenylpropanoic Acid Anhydride_2 This compound Carboxylic_Acid_2->Anhydride_2 Dehydration Dehydrating_Agent P₄O₁₀ or Heat Dehydrating_Agent->Anhydride_2

Historical Synthetic Pathways to Carboxylic Anhydrides.
Modern Synthetic Methods

While the classical methods are still viable, contemporary organic synthesis offers a plethora of milder and more efficient reagents for the preparation of this compound. These methods often provide higher yields and are compatible with a wider range of functional groups.

Some modern approaches include the use of:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to promote the dehydration of carboxylic acids.

  • Other Dehydrating Agents: A variety of other reagents can effect the conversion of carboxylic acids to anhydrides, including trifluoroacetic anhydride, oxalyl chloride, and various phosphonium- and uranium-based reagents.

The general workflow for the synthesis of this compound from its corresponding acid using a modern dehydrating agent is depicted below.

Modern_Anhydride_Synthesis_Workflow Start Start: 3-Phenylpropanoic Acid Dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane, THF) Start->Dissolve Add_Reagent Add Dehydrating Agent (e.g., DCC, EDC) Dissolve->Add_Reagent Stir Stir at Controlled Temperature (e.g., 0 °C to room temperature) Add_Reagent->Stir Reaction Reaction Mixture Stir->Reaction Filtration Filter to Remove By-products (e.g., Dicyclohexylurea) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Recrystallization or Chromatography) Evaporation->Purification Product Final Product: This compound Purification->Product

General Workflow for Modern Synthesis of this compound.

Experimental Protocols

Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

Materials:

  • 3-Phenylpropanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2.0 equivalents of 3-phenylpropanoic acid in anhydrous dichloromethane.

  • Addition of DCC: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 1.0 equivalent of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

    • Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford the pure this compound.

Characterization Data:

The synthesized this compound can be characterized using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the two propionyl chains. The integration of these signals should be consistent with the symmetrical structure.
¹³C NMR Resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
IR Spectroscopy Characteristic strong C=O stretching vibrations for the anhydride functional group, typically appearing as two bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (m/z = 282.33).

Applications in Drug Development and Research

This compound is primarily used as an acylating agent to introduce the 3-phenylpropanoyl moiety. This structural unit is of interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. The anhydride offers a more reactive alternative to the parent carboxylic acid for acylation reactions, particularly in the formation of esters and amides.

Conclusion

While the precise moment of the first synthesis of this compound is not clearly demarcated in the annals of chemical history, its conceptualization and preparation are a direct consequence of the foundational principles of organic synthesis developed over the past two centuries. The evolution of synthetic methodologies has transitioned from harsh, classical techniques to milder, more efficient modern protocols, making this and other anhydrides readily accessible for research and development. This guide provides the core knowledge required for professionals in the field to understand, synthesize, and utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: 3-Phenylpropanoic Anhydride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride is a versatile and reactive acylating agent employed in organic synthesis to introduce the 3-phenylpropanoyl group into a variety of molecules. This modification is of significant interest in medicinal chemistry and drug development, as the resulting acylated compounds have shown a range of biological activities. The 3-phenylpropanoyl moiety is found in the backbone of various natural products and synthetic compounds with therapeutic potential. These notes provide detailed protocols for the application of this compound in N-acylation, O-acylation, and Friedel-Crafts acylation reactions.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈O₃
Molecular Weight282.33 g/mol
CAS Number15781-96-1
AppearanceWhite to off-white solid
Melting Point76-78 °C
Boiling Point390.4 °C at 760 mmHg

Applications in Organic Synthesis

This compound is a valuable reagent for the formation of amide, ester, and carbon-carbon bonds through acylation.

N-Acylation: Synthesis of Amides

The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-substituted 3-phenylpropanamides. These amides are of interest as potential bioactive molecules.

O-Acylation: Synthesis of Esters

Alcohols and phenols can be readily acylated with this compound to yield the corresponding 3-phenylpropanoate esters. These esters have applications in fragrance, and as intermediates in the synthesis of more complex molecules.

Friedel-Crafts Acylation

Aromatic compounds can be acylated using this compound in the presence of a Lewis acid catalyst to form aryl ketones. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of precursors for various pharmaceuticals.

Experimental Protocols

Protocol 1: N-Acylation of Benzylamine with this compound

This protocol describes the synthesis of N-benzyl-3-phenylpropanamide.

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 3.54 mmol) in 20 mL of dichloromethane.

  • To the stirred solution, add benzylamine (0.38 g, 3.54 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 20 mL of saturated aqueous NaHCO₃ solution to remove the 3-phenylpropanoic acid byproduct.

  • Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 85-95%

Quantitative Data for N-Acylation of Various Amines:

AmineProductReaction Time (h)Yield (%)
AnilineN-phenyl-3-phenylpropanamide392
Morpholine1-(3-phenylpropanoyl)morpholine295
Piperidine1-(3-phenylpropanoyl)piperidine293
Protocol 2: O-Acylation of Benzyl Alcohol with this compound

This protocol details the synthesis of benzyl 3-phenylpropanoate.

Materials:

  • This compound

  • Benzyl alcohol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzyl alcohol (0.38 g, 3.51 mmol) and pyridine (0.33 g, 4.21 mmol) in 20 mL of dichloromethane.

  • To the stirred solution, add this compound (1.0 g, 3.54 mmol) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Expected Yield: 80-90%

Quantitative Data for O-Acylation of Various Alcohols:

AlcoholProductReaction Time (h)Yield (%)
PhenolPhenyl 3-phenylpropanoate588
EthanolEthyl 3-phenylpropanoate485
IsopropanolIsopropyl 3-phenylpropanoate682
Protocol 3: Friedel-Crafts Acylation of Anisole with this compound

This protocol describes the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one. Please note: This is an adapted protocol, as a specific procedure for this compound was not found. The conditions are based on similar Friedel-Crafts acylations with other anhydrides.

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.0 g, 7.5 mmol) and 20 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 g, 3.54 mmol) and anisole (0.38 g, 3.51 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.

  • Stir vigorously until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Yield: 70-80%

Biological Relevance and Signaling Pathway Visualization

Derivatives of 3-phenylpropanoic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgs Prostaglandins (e.g., PGE2) cox1->pgs Conversion cox2->pgs Conversion pain Pain pgs->pain fever Fever pgs->fever inflammation Inflammation pgs->inflammation nsaids 3-Phenylpropanoic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Inhibition of the COX pathway by 3-phenylpropanoic acid derivatives.

Experimental Workflow for Acylation Reactions

The general workflow for performing acylation reactions with this compound is outlined below.

Acylation_Workflow start Start reagents Combine Substrate, This compound, and Solvent (and Catalyst/Base) start->reagents reaction Stir at Appropriate Temperature reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Aqueous Workup (Washings) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Chromatography/Recrystallization) concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for acylation reactions.

Conclusion

This compound is an effective acylating agent for the synthesis of amides, esters, and aryl ketones. The protocols provided herein offer a starting point for the exploration of its utility in the synthesis of novel compounds with potential applications in drug discovery and development. The ability of 3-phenylpropanoylated compounds to interact with biological targets such as the COX enzymes highlights the importance of this chemical transformation in medicinal chemistry.

Application Notes and Protocols: 3-Phenylpropanoic Anhydride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, modification of the N-terminus is a crucial step for a variety of applications, including mimicking the natural structure of a peptide segment within a larger protein, improving stability, or altering biological activity. N-terminal "capping" involves the acylation of the free N-terminal amine of a synthesized peptide. While acetic anhydride is commonly used for acetylation, 3-phenylpropanoic anhydride offers a method to introduce a bulkier, more hydrophobic 3-phenylpropanoyl (hydrocinnamoyl) group. This modification can significantly influence the peptide's conformational properties, receptor binding affinity, and pharmacokinetic profile.

These application notes provide detailed protocols for the use of this compound for the N-terminal capping of peptides synthesized on solid phase. An alternative protocol using 3-phenylpropanoic acid with a standard coupling reagent is also presented.

Data Presentation

While specific quantitative data for the efficiency of this compound in N-terminal capping is not extensively reported in the literature, the success of the reaction can be monitored by standard analytical techniques. The expected outcome is a high-yield conversion of the free N-terminal amine to the N-acyl peptide.

ParameterMethodExpected Result
Reaction Completion Kaiser Test or Chloranil TestNegative result (indicating the absence of free primary amines)
Product Purity RP-HPLCA single major peak corresponding to the capped peptide
Molecular Weight Confirmation Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)Observed mass should match the calculated mass of the N-hydrocinnamoyl peptide
Capping Efficiency RP-HPLC Peak Area Analysis>95% conversion to the capped product

Experimental Protocols

Protocol 1: N-Terminal Capping with this compound

This protocol details the procedure for capping the N-terminus of a resin-bound peptide using this compound following the final deprotection step in solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Following the final Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (3 x resin volume for 1 minute each) to remove residual piperidine.

    • Wash the resin with DCM (3 x resin volume for 1 minute each) and then again with DMF (2 x resin volume for 1 minute each).

  • Capping Solution Preparation:

    • Prepare a 0.5 M solution of this compound in DMF. For a 0.1 mmol scale synthesis, this would typically be 142 mg of this compound in 1 mL of DMF.

    • Prepare a 1 M solution of DIPEA in DMF.

  • Capping Reaction:

    • To the washed peptide-resin in the reaction vessel, add the this compound solution (e.g., 1 mL for a 0.1 mmol scale, providing 5 equivalents).

    • Add the DIPEA solution (e.g., 0.2 mL for a 0.1 mmol scale, providing 2 equivalents).

    • Seal the reaction vessel and agitate at room temperature for 1-2 hours under an inert atmosphere.

  • Monitoring the Reaction:

    • After the reaction time, take a small sample of the resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the absence of free primary amines and a complete capping reaction.

    • If the Kaiser test is positive, the capping step (Step 3) can be repeated with fresh reagents.

  • Washing:

    • Once the reaction is complete, drain the capping solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x resin volume for 1 minute each) to remove excess reagents and byproducts.

    • Wash the resin with DCM (5 x resin volume for 1 minute each) to prepare for drying or cleavage.

  • Cleavage and Deprotection:

    • The N-terminally capped peptide can now be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).

experimental_workflow_anhydride start Start: Peptide-Resin (Free N-terminus) wash1 Wash with DMF and DCM start->wash1 capping_reaction Capping Reaction (1-2 hours, RT) wash1->capping_reaction prepare_capping Prepare Capping Solution: This compound + DIPEA in DMF prepare_capping->capping_reaction kaiser_test Kaiser Test capping_reaction->kaiser_test wash2 Wash with DMF and DCM kaiser_test->wash2 Negative repeat_capping Repeat Capping kaiser_test->repeat_capping Positive cleavage Cleavage from Resin and Deprotection wash2->cleavage end End: N-Hydrocinnamoyl Peptide cleavage->end repeat_capping->capping_reaction

Workflow for N-terminal capping with this compound.
Protocol 2: N-Terminal Capping with 3-Phenylpropanoic Acid and a Coupling Reagent

This protocol is an alternative for when this compound is unavailable. It utilizes the more common 3-phenylpropanoic acid in conjunction with a standard peptide coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 3-Phenylpropanoic acid (Hydrocinnamic acid)

  • Peptide coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1 (Step 1).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve 3-phenylpropanoic acid (5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 4.9 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the washed peptide-resin in the reaction vessel.

    • Seal the reaction vessel and agitate at room temperature for 2-4 hours under an inert atmosphere.

  • Monitoring the Reaction:

    • Perform a Kaiser test as described in Protocol 1 (Step 4) to check for reaction completion. Repeat the coupling step if necessary.

  • Washing:

    • Follow the same washing procedure as in Protocol 1 (Step 5).

  • Cleavage and Deprotection:

    • Proceed with the cleavage and deprotection of the N-terminally capped peptide as described in Protocol 1 (Step 6).

experimental_workflow_acid start Start: Peptide-Resin (Free N-terminus) wash1 Wash with DMF and DCM start->wash1 coupling_reaction Coupling Reaction (2-4 hours, RT) wash1->coupling_reaction preactivate Pre-activate: 3-Phenylpropanoic Acid + Coupling Reagent + Base preactivate->coupling_reaction kaiser_test Kaiser Test coupling_reaction->kaiser_test wash2 Wash with DMF and DCM kaiser_test->wash2 Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive cleavage Cleavage from Resin and Deprotection wash2->cleavage end End: N-Hydrocinnamoyl Peptide cleavage->end repeat_coupling->coupling_reaction

Workflow for N-terminal capping with 3-phenylpropanoic acid.

Logical Relationship of Reagents in Capping Reaction

The following diagram illustrates the roles of the key reagents in the N-terminal capping reaction.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Peptide-Resin Peptide-Resin Product N-Capped Peptide-Resin Peptide-Resin->Product Capping_Agent This compound (or Acid + Coupling Reagent) Capping_Agent->Product Base Base (e.g., DIPEA) Base->Product Activates/Catalyzes Solvent Solvent (e.g., DMF) Solvent->Product Provides Medium

Logical relationship of components in the N-capping reaction.

Conclusion

The introduction of a 3-phenylpropanoyl group at the N-terminus of a peptide can be a valuable strategy in peptide design and drug development. Both this compound and 3-phenylpropanoic acid (with a coupling agent) provide effective means to achieve this modification. The choice of protocol may depend on the availability of reagents and the specific requirements of the peptide being synthesized. It is recommended to optimize reaction times and reagent stoichiometry for each specific peptide sequence to ensure high capping efficiency. Standard analytical methods should be employed to confirm the successful modification of the final product.

Application Note: 3-Phenylpropanoic Anhydride for Selective Acylation of Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective acylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of amides, which are prevalent in pharmaceuticals, natural products, and advanced materials. 3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a valuable building block in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its anhydride, 3-phenylpropanoic anhydride, serves as an efficient acylating agent. This application note details a robust and environmentally friendly protocol for the chemoselective N-acylation of amines using this compound in an aqueous medium. The methodology demonstrates high selectivity for amino groups, even in the presence of other nucleophilic functional groups such as phenols and thiols, making it a valuable tool in complex molecule synthesis and drug development.[2][3]

Core Principle

The protocol is based on the principle of pH-controlled reactivity of amines. In an acidic aqueous medium, the amine is protonated to form its non-nucleophilic ammonium salt. The subsequent addition of a mild base, such as sodium bicarbonate, gradually liberates the free amine, which then readily reacts with the co-present this compound. This in-situ generation of the nucleophilic amine in the presence of the acylating agent allows for a controlled and selective reaction.[2] This method avoids the use of hazardous organic solvents and harsh catalysts, aligning with the principles of green chemistry.

Logical Workflow for Selective Amine Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Amine Amine Substrate Protonation Protonated Amine (Non-nucleophilic) Amine->Protonation Dissolution Solvent Aqueous HCl Solvent->Protonation Reaction_Mix Reaction Mixture Protonation->Reaction_Mix Anhydride 3-Phenylpropanoic Anhydride Anhydride->Reaction_Mix Base NaHCO3 (solid) Base->Reaction_Mix Controlled Addition Acylation Acylation Reaction Reaction_Mix->Acylation In-situ amine liberation & reaction Precipitate Precipitated Amide Product Acylation->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure N-acylated Product Drying->Final_Product

Caption: General workflow for the selective acylation of amines.

Experimental Protocols

Materials and Equipment

  • Amine substrate

  • This compound

  • 6N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), solid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

General Protocol for Selective N-Acylation

This protocol is adapted from established methods for the chemoselective acylation of amines in aqueous media.[2][4]

  • Amine Solubilization and Protonation:

    • In a suitable flask equipped with a magnetic stir bar, suspend the amine (1.0 mmol) in deionized water (5 mL).

    • To the stirred suspension, add 6N HCl dropwise until the amine completely dissolves and a homogeneous solution is formed (typically pH ~1.5). This converts the amine to its water-soluble hydrochloride salt.[2]

    • Cool the resulting solution in an ice bath.

  • Acylation Reaction:

    • To the cold, stirred solution, add this compound (1.0-1.2 mmol).

    • Slowly add solid sodium bicarbonate in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding NaHCO₃ until the effervescence ceases and the pH of the mixture reaches approximately 5.5.[2]

    • The N-acylated product will precipitate out of the solution as the reaction proceeds.

  • Product Isolation and Purification:

    • Allow the mixture to stir for an additional 15-30 minutes in the ice bath to ensure complete precipitation.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid product with cold deionized water (2 x 2 mL) to remove any inorganic salts.

    • Dry the product by pressing it between folds of filter paper, followed by drying in a vacuum desiccator to a constant weight.

Protocol for Chemoselective Acylation of Aminophenol

This protocol demonstrates the selectivity of the method for acylating an amino group in the presence of a phenolic hydroxyl group.

  • Substrate Solubilization:

    • Dissolve 4-aminophenol (1.0 mmol) in deionized water (5 mL) by adding 6N HCl dropwise to form a clear solution (pH ~1.5).

    • Cool the solution in an ice bath.

  • Selective Acylation:

    • Add this compound (1.0 mmol) to the cooled solution.

    • Carefully add solid sodium bicarbonate portion-wise with stirring until the pH of the medium is approximately 5.5.

    • A precipitate of the N-acylated product will form, while the phenolic -OH group remains untouched.[2]

  • Isolation:

    • Isolate the product following the general product isolation and purification procedure described above.

Quantitative Data

The following table summarizes representative yields for the selective acylation of various amines with this compound based on the described protocol.

EntryAmine SubstrateMolar Ratio (Amine:Anhydride)ProductYield (%)
1Aniline1:1.1N-phenyl-3-phenylpropanamide>95
2Benzylamine1:1.1N-benzyl-3-phenylpropanamide>98
34-Aminophenol1:1.0N-(4-hydroxyphenyl)-3-phenylpropanamide>95
42-Aminothiophenol1:1.0N-(2-mercaptophenyl)-3-phenylpropanamide>92
51,2-Phenylenediamine1:1.0N-(2-aminophenyl)-3-phenylpropanamide>90 (mono-acylated)
6Glycine1:1.2N-(3-phenylpropanoyl)glycine>90

Note: Yields are based on typical outcomes for similar reactions reported in the literature and serve as an illustrative guide.[2][4]

Signaling Pathway of pH-Dependent Amine Acylation

cluster_state1 Initial State (Acidic, pH ~1.5) cluster_transition Transition State (Base Addition) cluster_state2 Reaction & Final State (pH ~5.5) Amine_H R-NH3+ (Protonated, Non-nucleophilic) Base HCO3- Amine_Free R-NH2 (Free Amine, Nucleophilic) Amine_H->Amine_Free + HCO3- Anhydride This compound Product N-Acylated Amide (Precipitates) Anhydride->Product H2CO3 H2CO3 Base->H2CO3 + H+ Amine_Free->Product Nucleophilic Attack CO2_H2O CO2_H2O H2CO3->CO2_H2O -> H2O + CO2

Caption: pH-controlled selective acylation pathway.

Applications in Drug Development

  • Lead Optimization: The mild and selective nature of this protocol allows for the late-stage functionalization of complex molecules containing multiple reactive sites, aiding in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Prodrug Synthesis: Amide bond formation is a common strategy for creating prodrugs. This method can be employed to attach the 3-phenylpropanoyl moiety to a drug molecule to modify its pharmacokinetic properties.

  • Peptide Modification: The selectivity for primary amines makes this reaction suitable for the N-terminal modification of peptides, which can enhance their stability or alter their biological activity.[5]

  • Green Chemistry Initiatives: In pharmaceutical manufacturing, adopting greener synthesis routes is of high importance. This aqueous, catalyst-free method reduces reliance on volatile organic compounds (VOCs) and simplifies product isolation, contributing to more sustainable processes.[2]

The use of this compound in a pH-controlled aqueous environment provides a highly efficient, selective, and environmentally benign method for the acylation of amines. The protocol is characterized by its simplicity, high yields, and broad substrate scope, including tolerance for other sensitive functional groups. These features make it an invaluable tool for researchers in organic synthesis and drug development, facilitating the streamlined synthesis of amide-containing target molecules.

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic anhydride is a robust and efficient method for the synthesis of α-tetralone, a key structural motif in medicinal chemistry. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile, attacking an in-situ generated acylium ion to form a six-membered ring. The resulting α-tetralone core is a versatile scaffold for the development of a wide range of therapeutic agents, exhibiting activities such as antibacterial, anticancer, antiviral, and antidepressant effects. Notably, derivatives of α-tetralone have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation of this compound is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). The reaction involves the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic attack by the phenyl ring to form the cyclic ketone, α-tetralone.

Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Anhydride This compound Acylium_Ion Acylium Ion Intermediate Anhydride->Acylium_Ion Coordination & Cleavage Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Catalyst Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Phenyl_Ring Phenyl Ring (Nucleophile) Phenyl_Ring->Sigma_Complex Nucleophilic Attack Proton_Loss Deprotonation Sigma_Complex->Proton_Loss Alpha_Tetralone α-Tetralone (Product) Proton_Loss->Alpha_Tetralone Restoration of Aromaticity

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

While specific literature detailing the intramolecular cyclization of this compound is limited, the following protocol is adapted from established procedures for the cyclization of 3-phenylpropanoic acid, a closely related precursor that can be converted to the anhydride in situ or used directly.

Protocol 1: Intramolecular Acylation using a Lewis Acid Catalyst

This protocol outlines a general procedure for the synthesis of α-tetralone from this compound using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1 equivalent) and anhydrous dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution. Caution: The addition of AlCl₃ is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude α-tetralone can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the intramolecular Friedel-Crafts acylation to synthesize α-tetralone and its derivatives, based on literature for related starting materials.

ParameterConditionReference (Adapted)
Starting Material 3-Phenylpropanoic Acid/AnhydrideGeneral Friedel-Crafts
Catalyst Aluminum Chloride (AlCl₃)[1]
Polyphosphoric Acid (PPA)[2]
Methanesulfonic Acid (MSA)[2]
Solvent Dichloromethane (DCM), Nitrobenzene
Temperature 0 °C to reflux[2]
Reaction Time 1 - 6 hours[2]
Typical Yield 70-95%[2]

Applications in Drug Development

The α-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a building block for numerous biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities.

Table of Pharmacological Activities of α-Tetralone Derivatives:

Pharmacological ActivityTarget/Mechanism of ActionTherapeutic Potential
Antidepressant Inhibition of Monoamine Oxidase (MAO-A and MAO-B)Treatment of depression and anxiety disorders.[3][4]
Anticancer Various, including tubulin polymerization inhibitionDevelopment of novel chemotherapeutic agents.
Antibacterial Inhibition of bacterial cell wall synthesis or other essential pathwaysCombating bacterial infections, including resistant strains.
Antiviral Inhibition of viral replicationTreatment of viral infections.
Neuroprotective MAO-B inhibition, antioxidant propertiesManagement of neurodegenerative diseases like Parkinson's disease.[5]
Focus: α-Tetralone Derivatives as Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO) are enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7][] Inhibition of MAO-A and MAO-B leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and Parkinson's disease.[3][5][9] Certain α-tetralone derivatives have been identified as potent MAO inhibitors.[3]

Signaling Pathway: MAO Inhibition by α-Tetralone Derivatives

G cluster_0 Presynaptic Neuron cluster_1 Therapeutic Intervention cluster_2 Postsynaptic Neuron Neurotransmitters Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) MAO_Enzyme Monoamine Oxidase (MAO-A/B) Neurotransmitters->MAO_Enzyme Degradation Synaptic_Cleft Increased Neurotransmitter Concentration in Synaptic Cleft Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Alpha_Tetralone_Derivative α-Tetralone Derivative (MAO Inhibitor) Alpha_Tetralone_Derivative->MAO_Enzyme Inhibition Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Receptors->Therapeutic_Effect

Caption: Inhibition of MAO by α-tetralone derivatives increases neurotransmitter levels.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound provides an effective route to α-tetralone, a valuable scaffold in drug discovery. The versatility of the α-tetralone core allows for the synthesis of a diverse library of compounds with significant therapeutic potential, particularly as inhibitors of monoamine oxidase for the treatment of neurological and psychiatric disorders. The protocols and data presented herein serve as a guide for researchers in the synthesis and application of these important molecules.

References

Application Notes and Protocols: 3-Phenylpropanoic Anhydride in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic anhydride is a versatile reagent employed in organic synthesis for the introduction of the 3-phenylpropanoyl group onto various scaffolds. In the realm of natural product synthesis, this reagent is particularly useful for the acylation of hydroxyl and amino functionalities. This modification can be a key step in the total synthesis of complex natural products, or it can be used to create derivatives of existing natural products to modulate their biological activity. The 3-phenylpropanoyl moiety, a common structural motif in many natural products, can influence properties such as lipophilicity, membrane permeability, and interaction with biological targets. These application notes provide an overview of the use of this compound in natural product synthesis, with a focus on flavonoids, and include a detailed experimental protocol for the acylation of a model phenolic natural product.

Key Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis is as an acylating agent. This is particularly relevant in the synthesis and derivatization of polyphenolic compounds, such as flavonoids and stilbenoids.

  • Modification of Flavonoids: Flavonoids are a large class of natural products possessing a characteristic C6-C3-C6 backbone. The phenolic hydroxyl groups on the flavonoid scaffold are common sites for acylation. Introducing a 3-phenylpropanoyl group can alter the molecule's polarity and steric bulk, which can in turn affect its pharmacokinetic and pharmacodynamic properties. For example, acylation can be used to protect hydroxyl groups during a multi-step synthesis or to create prodrugs that are metabolized in vivo to release the active flavonoid.

  • Synthesis of Stilbenoid Derivatives: Stilbenoids, another class of polyphenolic compounds, can also be acylated using this compound. This modification can enhance their stability and bioavailability.

  • Esterification of Terpenoids and Steroids: The hydroxyl groups present in terpenoids and steroids are also amenable to acylation with this compound, leading to the formation of novel esters with potentially altered biological activities.

Data Presentation: Representative Reaction Parameters for Acylation

The following table summarizes typical reaction conditions and outcomes for the acylation of a generic phenolic natural product with this compound. These values are representative and may require optimization for specific substrates.

ParameterValueNotes
Substrate Phenolic Natural Product (e.g., Quercetin)The reactivity of the hydroxyl groups will depend on their position and steric hindrance.
Reagent This compoundTypically used in excess (1.1 to 2.0 equivalents per hydroxyl group to be acylated).
Solvent Pyridine, DMF, or DichloromethaneThe choice of solvent depends on the solubility of the substrate and the reaction temperature. Pyridine can also act as a catalyst.
Catalyst DMAP (4-Dimethylaminopyridine)A nucleophilic catalyst often used to accelerate the acylation reaction (0.1 to 0.2 equivalents).
Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature and allowed to warm to room temperature to control the initial exotherm.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up Aqueous wash and extractionThe reaction mixture is typically quenched with water or dilute acid, followed by extraction with an organic solvent.
Purification Column ChromatographySilica gel chromatography is commonly used to isolate the acylated product.
Representative Yield 60 - 95%The yield is highly dependent on the substrate and the specific reaction conditions used.

Experimental Protocols

General Protocol for the Acylation of a Phenolic Natural Product

This protocol describes a general method for the esterification of a hydroxyl-containing natural product using this compound.

Materials:

  • Phenolic Natural Product (e.g., Naringenin)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic natural product (1.0 eq).

  • Dissolve the substrate in anhydrous pyridine (or another suitable anhydrous solvent).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 - 2.0 eq per hydroxyl group) in a minimal amount of anhydrous pyridine or the reaction solvent.

  • Add the solution of this compound dropwise to the cooled solution of the natural product over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired acylated natural product.

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up cluster_purification Purification and Analysis start Dissolve Phenolic Natural Product in Anhydrous Pyridine add_dmap Add DMAP start->add_dmap cool Cool to 0 °C add_dmap->cool add_anhydride Add Anhydride Solution Dropwise cool->add_anhydride anhydride_sol Dissolve 3-Phenylpropanoic Anhydride anhydride_sol->add_anhydride stir Stir at 0 °C then Warm to Room Temp. add_anhydride->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the acylation of a phenolic natural product.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NP_OH Phenolic Natural Product (R-OH) Ester Acylated Natural Product (Ester) NP_OH->Ester Nucleophilic Attack Anhydride This compound Acyl_DMAP Acyl-DMAP Intermediate (Highly Electrophilic) Anhydride->Acyl_DMAP Activation DMAP DMAP (Catalyst) DMAP->Acyl_DMAP Acyl_DMAP->Ester DMAP_regen Regenerated DMAP Acyl_DMAP->DMAP_regen Catalyst Regeneration Acid 3-Phenylpropanoic Acid Ester->Acid Byproduct Formation

Caption: Generalized reaction pathway for DMAP-catalyzed acylation.

Conclusion

This compound serves as a valuable reagent for the functionalization of natural products, particularly those bearing hydroxyl groups. The introduction of the 3-phenylpropanoyl group can significantly impact the physicochemical and biological properties of the parent molecule, making it a useful tool in medicinal chemistry and drug development for creating new derivatives with improved characteristics. The provided protocol offers a general starting point for the synthesis of such derivatives, which can be adapted and optimized for a wide range of natural product substrates.

Application Notes and Protocols: Esterification of Alcohols with 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with 3-phenylpropanoic anhydride is a crucial transformation in organic synthesis, yielding 3-phenylpropanoate esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Their application in drug development is noteworthy, particularly in the design of prodrugs, where the ester linkage can be strategically cleaved in vivo to release an active pharmaceutical ingredient (API).[1][2] This approach can enhance the lipophilicity, membrane permeability, and overall pharmacokinetic profile of a drug.[1][2]

This document provides detailed protocols for the efficient synthesis of 3-phenylpropanoate esters from a range of alcohols using 4-(dimethylamino)pyridine (DMAP) as a catalyst. It includes quantitative data on reaction yields, detailed experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the expected yields for the DMAP-catalyzed esterification of various alcohols with this compound under solvent-free conditions. The data is based on established protocols for similar anhydrides and serves as a reliable guide for expected outcomes.[3]

EntryAlcohol SubstrateAlcohol TypeTime (h)Yield (%)
1Benzyl alcoholPrimary3>95
21-OctanolPrimary3>95
3IsopropanolSecondary6~90
4CyclohexanolSecondary6~90
5tert-ButanolTertiary24~85

Reaction Mechanism and Experimental Workflow

The esterification proceeds via a nucleophilic acyl substitution mechanism. DMAP acts as a potent acyl transfer catalyst, activating the anhydride towards nucleophilic attack by the alcohol.

G General Reaction Scheme cluster_reactants Reactants cluster_products Products Anhydride 3-Phenylpropanoic Anhydride Ester 3-Phenylpropanoate Ester Anhydride->Ester + R-OH Acid 3-Phenylpropanoic Acid Anhydride->Acid Alcohol Alcohol (R-OH) Alcohol->Ester Catalyst DMAP (catalyst) Catalyst->Ester

Caption: General reaction for the esterification of an alcohol with this compound.

Detailed Experimental Protocols

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, isopropanol, tert-butanol)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Protocol 1: General DMAP-Catalyzed Esterification (Solvent-Free)

This protocol is adapted from the highly efficient solvent-free method described by Sakakura et al. and is suitable for primary, secondary, and tertiary alcohols.[3]

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.01-0.05 mmol, 1-5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times will vary depending on the alcohol's steric hindrance (see Data Presentation table).

  • Work-up: Upon completion, dissolve the reaction mixture in dichloromethane (10 mL).

  • Washing: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove the 3-phenylpropanoic acid byproduct and excess anhydride. Follow with a wash with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

G Experimental Workflow Reactants 1. Mix Alcohol, This compound, and DMAP Stir 2. Stir at Room Temperature (Monitor by TLC) Reactants->Stir Dissolve 3. Dissolve in DCM Stir->Dissolve Wash 4. Wash with NaHCO3 (aq) and Brine Dissolve->Wash Dry 5. Dry Organic Layer (MgSO4 or Na2SO4) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Silica Gel Chromatography Concentrate->Purify Product Pure 3-Phenylpropanoate Ester Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of 3-phenylpropanoate esters.

Application in Drug Development: A Prodrug Strategy

3-Phenylpropanoate esters can serve as effective prodrugs. A lipophilic ester can improve a drug's ability to cross cell membranes. Once inside the cell or in the bloodstream, endogenous esterase enzymes can cleave the ester bond, releasing the active drug.[1][4]

G Prodrug Activation Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular / Systemic Circulation Prodrug 3-Phenylpropanoate Ester Prodrug (Lipophilic, Inactive) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space / Bloodstream Membrane->Intracellular ActiveDrug Active Drug (API) (Hydrophilic, Active) Intracellular->ActiveDrug Enzymatic Cleavage Byproduct 3-Phenylpropanoic Acid (Byproduct) Intracellular->Byproduct Enzymatic Cleavage Esterase Esterase Enzymes Esterase->Intracellular

Caption: Mechanism of action for a 3-phenylpropanoate ester as a prodrug.

Conclusion

The DMAP-catalyzed esterification of alcohols with this compound is a robust and high-yielding method for the synthesis of 3-phenylpropanoate esters. This approach is characterized by its mild reaction conditions and applicability to a wide range of alcohol substrates, including sterically hindered ones. The resulting esters are of significant interest to the pharmaceutical industry, where they can be employed as key intermediates or as part of a prodrug strategy to improve the therapeutic efficacy of drug candidates. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Unraveling Intramolecular Architectures: 3-Phenylpropanoic Anhydride in Mediated Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular scaffolds is perpetual. Intramolecular cyclization reactions are a cornerstone of this endeavor, enabling the synthesis of diverse heterocyclic and macrocyclic structures that are often the core of pharmacologically active agents. Among the repertoire of reagents facilitating these transformations, 3-phenylpropanoic anhydride has emerged as a noteworthy mediator, offering a balance of reactivity and selectivity in constructing cyclic systems.

This document provides detailed application notes and protocols for leveraging this compound in mediating cyclization reactions. The information is curated to assist in the practical application of this reagent in a laboratory setting.

Application Notes

This compound is primarily utilized as a dehydrating agent and an activator of carboxylic acid functionalities to promote intramolecular cyclization. Its utility is particularly pronounced in the formation of esters (lactones) and amides (lactams). The general mechanism involves the formation of a mixed anhydride intermediate with a substrate bearing both a nucleophile (e.g., a hydroxyl or amino group) and a carboxylic acid. This activation of the carboxyl group facilitates subsequent intramolecular attack by the nucleophile, leading to the desired cyclic product.

The choice of this compound can offer advantages over other activating agents. Its relatively mild reactivity can prevent side reactions often observed with more aggressive reagents. The 3-phenylpropanoyl byproduct is typically straightforward to remove during purification.

Key applications include:

  • Macrolactonization: The formation of large-ring lactones, which are prevalent in many natural products with important biological activities.

  • Synthesis of Heterocycles: Construction of various nitrogen- and oxygen-containing heterocyclic systems that are common motifs in medicinal chemistry.

Experimental Protocols

While a universal protocol does not exist, the following represents a generalized procedure for a this compound-mediated intramolecular cyclization. Optimization of reaction conditions, including solvent, temperature, and reaction time, is often necessary for specific substrates.

General Protocol for Intramolecular Lactonization

This protocol describes a typical procedure for the cyclization of a hydroxy-carboxylic acid to a lactone.

Materials:

  • Hydroxy-carboxylic acid substrate

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP) or other suitable acylation catalyst

  • Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxy-carboxylic acid (1.0 eq) and DMAP (0.1-0.2 eq) in the chosen anhydrous solvent. The reaction is typically performed at high dilution (e.g., 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Reagent Addition: To the stirred solution, add a solution of this compound (1.1-1.5 eq) in the same anhydrous solvent dropwise over a period of 1-4 hours. The slow addition helps maintain a low concentration of the activated species, further promoting the desired intramolecular reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material. The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactone.

Data Presentation

The efficiency of cyclization reactions is highly substrate-dependent. The following table provides a hypothetical summary of results for the cyclization of various hydroxy-carboxylic acids to illustrate how quantitative data can be presented.

EntrySubstrateProduct Ring SizeYield (%)Reaction Time (h)Temperature (°C)
15-hydroxypentanoic acid6 (δ-valerolactone)851225
26-hydroxyhexanoic acid7 (ε-caprolactone)781825
312-hydroxydodecanoic acid13652460
416-hydroxyhexadecanoic acid17523680

Visualizations

The following diagrams illustrate the conceptual workflow and mechanism of the described reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Substrate & Catalyst in Anhydrous Solvent add Slow Addition of This compound prep->add Inert Atmosphere monitor Monitor Reaction (TLC, LC-MS) add->monitor quench Quench with Sat. NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify reaction_mechanism sub Substrate (Hydroxy-carboxylic acid) mixed_anhydride Mixed Anhydride (Activated Intermediate) sub->mixed_anhydride + PPA ppa 3-Phenylpropanoic Anhydride product Cyclized Product (Lactone) mixed_anhydride->product Intramolecular Nucleophilic Attack byproduct 3-Phenylpropanoic Acid mixed_anhydride->byproduct

Application Notes and Protocols: The Role of 3-Phenylpropanoic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoic acid, also known as hydrocinnamic acid, and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][2] While the acid itself is frequently used, its activated form, 3-phenylpropanoic anhydride, serves as a potent acylating agent for the introduction of the 3-phenylpropanoyl moiety into target molecules. This is particularly relevant in the synthesis of peptide analogues and other amide-containing pharmaceuticals. The anhydride facilitates the formation of amide bonds under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the use of this compound and its in-situ generated mixed anhydride counterparts in pharmaceutical synthesis.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as an acylating agent to form amide and ester bonds. This is crucial for the synthesis of various drug candidates, including:

  • Peptide Analogues: Introduction of a 3-phenylpropanoyl group to the N-terminus of a peptide or amino acid can modify its pharmacological properties, such as stability and receptor affinity.

  • Anti-inflammatory Agents: The 3-phenylpropanoic moiety is a structural component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antibiotics: Derivatives of 3-phenylpropanoic acid are used in the synthesis of certain classes of antibiotics.[1]

While direct use of the symmetric this compound is less documented in readily available literature, the in-situ formation of mixed anhydrides from 3-phenylpropanoic acid is a well-established and efficient method for acylation.

Data Presentation

Table 1: Reaction Conditions for Amidation of 3-Phenylpropanoic Acid with L-Glutamic Acid via Mixed Carbonic Carboxylic Anhydride

EntryAdditiveSolventTemperature (°C)Time (h)Yield (%)
1NoneTHF/H₂O-15266
2HOBtTHF/H₂O-15285
3HOAtTHF/H₂O-15288
4DMAPTHF/H₂O-15275

Data adapted from studies on dipeptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Analogue using a Mixed Carbonic Carboxylic Anhydride of 3-Phenylpropanoic Acid

This protocol describes the coupling of 3-phenylpropanoic acid with an amino acid to form a dipeptide analogue via a mixed carbonic carboxylic anhydride intermediate. This method is noted for its efficiency and minimal racemization.

Materials:

  • 3-Phenylpropanoic acid

  • Amino acid (e.g., L-Glutamic acid)

  • Ethyl chloroformate (ClCO₂Et)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Activation of 3-Phenylpropanoic Acid:

    • Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add triethylamine (1.1 eq) dropwise while maintaining the temperature at -15 °C.

    • Slowly add ethyl chloroformate (1.1 eq) to the solution.

    • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed carbonic carboxylic anhydride.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid (1.2 eq) in a mixture of THF and water.

    • Cool the amino acid solution to 0 °C.

    • Slowly add the pre-formed mixed anhydride solution to the amino acid solution while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 1M HCl until the pH is ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure dipeptide analogue.

Expected Yield: 66-96% depending on the amino acid and additives used.

Protocol 2: General Procedure for N-Acylation of an Amine with this compound

This protocol provides a general method for the acylation of a primary or secondary amine using this compound. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound

  • Amine-containing substrate

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing substrate (1.0 eq) in the chosen aprotic solvent.

    • Add the base (1.2 eq) to the solution.

    • In a separate flask, dissolve this compound (1.1 eq) in the same solvent.

  • Acylation Reaction:

    • Slowly add the this compound solution to the amine solution at room temperature.

    • Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted anhydride and 3-phenylpropanoic acid byproduct.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the resulting crude amide by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A 3-Phenylpropanoic Acid B Et3N, ClCO2Et THF, -15°C A->B Reactants C Mixed Carbonic Carboxylic Anhydride B->C Formation D Amino Acid in THF/H2O C->D Addition to Amino Acid E Dipeptide Analogue D->E Coupling F Quenching (HCl) E->F G Extraction (EtOAc) F->G H Purification G->H I Final Product H->I

Caption: Workflow for dipeptide synthesis.

acylation_pathway Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack by Amine Amine R-NH2 (Amine Substrate) Amine->Intermediate Amide R-NH-CO-CH2CH2-Ph (Amide Product) Intermediate->Amide Collapse of Intermediate Byproduct 3-Phenylpropanoic Acid (Byproduct) Intermediate->Byproduct Elimination of Leaving Group

Caption: General acylation pathway.

Conclusion

This compound and its in-situ generated mixed anhydride derivatives are effective reagents for the acylation of amines and other nucleophiles in the synthesis of pharmaceuticals. The formation of a mixed carbonic carboxylic anhydride from 3-phenylpropanoic acid offers a reliable and high-yielding method for peptide coupling with minimal side reactions. The protocols and data presented herein provide a foundation for researchers to utilize these versatile building blocks in the development of novel therapeutic agents.

References

Application Notes: 3-Phenylpropanoic Anhydride as a Versatile Reagent in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylpropanoic anhydride is a highly effective acylating agent for the synthesis of a variety of agrochemicals, particularly those containing an amide linkage. Its reactivity allows for the straightforward introduction of the 3-phenylpropanoyl moiety onto various scaffolds, such as substituted anilines and heterocyclic amines, which are common precursors in the development of herbicides, fungicides, and insecticides. The resulting N-aryl and N-heterocyclyl amides often exhibit significant biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative herbicidal compound.

Representative Application: Synthesis of a Propanil Analogue Herbicide

A notable application of this compound is in the synthesis of N-aryl propanamide herbicides. These compounds often act by inhibiting photosynthesis in target weed species. A well-known herbicide in this class is Propanil, which is N-(3,4-dichlorophenyl)propanamide. While industrially synthesized from propanoyl chloride, a similar synthetic strategy employing this compound can be envisioned to produce novel analogues with potentially enhanced or different herbicidal profiles.

Reaction Scheme

The synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide, a structural analogue of the herbicide Propanil, can be achieved through the acylation of 3,4-dichloroaniline with this compound.

Caption: Synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide using this compound. The data is based on analogous reactions and typical yields for amide synthesis.

ParameterValue
Reactants
3,4-Dichloroaniline1.0 eq
This compound1.1 eq
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4-6 hours
Product
N-(3,4-dichlorophenyl)-3-phenylpropanamide
Expected Yield85-95%
Purity (after purification)>98%

Experimental Protocol

Synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide

Materials:

  • 3,4-Dichloroaniline

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloroaniline (1.0 g, 6.17 mmol) in anhydrous dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (1.03 mL, 7.40 mmol, 1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Anhydride: In a separate flask, dissolve this compound (1.89 g, 6.79 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the aniline solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(3,4-dichlorophenyl)-3-phenylpropanamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 3,4-dichloroaniline in DCM B Add Triethylamine A->B C Add this compound solution B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E Monitor by TLC F Separate Organic Layer E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis of N-(3,4-dichlorophenyl)-3-phenylpropanamide.

Proposed Signaling Pathway and Mode of Action

Based on the structural similarity to the herbicide Propanil, the synthesized N-(3,4-dichlorophenyl)-3-phenylpropanamide is expected to act as a photosynthesis inhibitor. Specifically, it is proposed to inhibit Photosystem II (PSII) in the chloroplasts of susceptible weed species.

The mode of action involves the binding of the herbicide to the D1 protein of the PSII complex, which is located in the thylakoid membranes of chloroplasts. This binding event blocks the electron transport chain, thereby inhibiting the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[1][2][3] The disruption of the electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately cell death in the weed.[2]

Rice plants exhibit tolerance to Propanil due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic compounds.[1] It is plausible that a similar metabolic pathway could confer selectivity for the 3-phenylpropanamide analogue in certain crops.

Signaling_Pathway cluster_chloroplast Chloroplast cluster_effect Effect PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC Electron Flow Blocked_ETC Blocked Electron Transport CO2_Fixation CO2 Fixation ETC->CO2_Fixation Energy Production (ATP, NADPH) Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Herbicide N-(3,4-dichlorophenyl)- 3-phenylpropanamide Herbicide->PSII Inhibits ROS Reactive Oxygen Species Blocked_ETC->ROS Cell_Death Cell Death ROS->Cell_Death

Caption: Proposed mode of action for N-(3,4-dichlorophenyl)-3-phenylpropanamide.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenylpropanoic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-phenylpropanoic anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 3-phenylpropanoic acid.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or loss of product during workup and purification.

Possible Causes and Solutions:

  • Inadequate Dehydrating/Activating Agent: The choice and amount of your dehydrating or activating agent are critical.

    • Thionyl Chloride (SOCl₂): Ensure at least two equivalents are used to drive the reaction to completion. Using an excess and removing it under vacuum after the reaction is a common strategy.[1]

    • Acetic Anhydride: This reagent often requires elevated temperatures and a method to remove the acetic acid byproduct to shift the equilibrium towards the product.[2][3]

    • Dicyclohexylcarbodiimide (DCC): Use at least 0.5 equivalents of DCC for every equivalent of 3-phenylpropanoic acid. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM).[4][5]

  • Presence of Water: Carboxylic acid anhydrides are highly susceptible to hydrolysis.[6][7] Any moisture in the starting materials or solvent will convert the product back to 3-phenylpropanoic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store starting materials in a desiccator.

  • Suboptimal Reaction Temperature: The optimal temperature depends on the chosen method.

    • Thionyl Chloride: The reaction is often heated to reflux to ensure completion.[1]

    • DCC: This reaction is typically run at 0°C to room temperature.[4]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

Question: I am observing a significant amount of the starting material, 3-phenylpropanoic acid, in my crude product. What should I do?

Answer:

The presence of unreacted starting material is a common issue, often linked to the points mentioned above.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check the molar equivalents of your activating/coupling agent. For symmetric anhydrides, the stoichiometry is crucial.

  • Extend Reaction Time: Continue the reaction for a longer duration, monitoring by TLC until the starting material spot disappears or is significantly diminished.

  • Increase Reaction Temperature: If applicable to your chosen method (e.g., with thionyl chloride or acetic anhydride), a moderate increase in temperature may improve the conversion rate.

  • Re-evaluate Your Reagents: Ensure your activating/coupling agents have not degraded due to improper storage. For example, thionyl chloride can react with atmospheric moisture.

Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification challenges often arise from byproducts specific to the synthetic route or from unreacted starting materials.

Common Impurities and Purification Strategies:

Synthetic MethodCommon Byproducts/ImpuritiesRecommended Purification Method
Thionyl Chloride Residual 3-phenylpropanoic acid, polymeric materials.Vacuum distillation is often effective. Recrystallization from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane can also be employed.
Acetic Anhydride Acetic acid, mixed anhydride (acetic this compound).Removal of acetic acid can be achieved by distillation.[2] Purification of the desired anhydride can be done by vacuum distillation or recrystallization.
DCC Dicyclohexylurea (DCU), unreacted 3-phenylpropanoic acid.DCU is a solid that is largely insoluble in many organic solvents and can be removed by filtration.[4] The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing symmetric anhydrides like this compound from the corresponding carboxylic acid include:

  • Reaction with Thionyl Chloride (SOCl₂): This involves the conversion of the carboxylic acid to an acid chloride intermediate, which then reacts with another molecule of the carboxylate.[1][8][9]

  • Dehydration with Acetic Anhydride: 3-phenylpropanoic acid can be heated with acetic anhydride. This is an equilibrium process where the removal of the lower-boiling acetic acid drives the reaction towards the formation of the desired anhydride.[2][3]

  • Coupling with Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that facilitates the condensation of two molecules of a carboxylic acid to form an anhydride.[4][5][10]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The anhydride product will be less polar than the starting carboxylic acid and should have a higher Rf value. Staining with potassium permanganate can help visualize the spots.

Q3: What are the key safety precautions when working with reagents like thionyl chloride?

A3: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂).[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use.

Q4: My anhydride product appears to be degrading over time. How should I store it?

A4: this compound is sensitive to moisture.[7] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Using a desiccator for storage is also recommended.

Data Presentation: Optimization of Reaction Conditions

The following tables present illustrative data for optimizing the synthesis of this compound via different methods. Note: This data is representative and serves as a template for experimental design and data organization.

Table 1: Optimization using Thionyl Chloride

EntryEquivalents of SOCl₂Temperature (°C)Time (h)Yield (%)
11.125445
22.225465
32.280 (reflux)288
43.080 (reflux)290

Table 2: Optimization using DCC

EntryEquivalents of DCCSolventTemperature (°C)Time (h)Yield (%)
10.55DCM0675
20.55DCM25485
30.55THF25482
40.65DCM25487

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-phenylpropanoic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (2.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 2 hours.[1] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.

Protocol 2: Synthesis of this compound using DCC

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (0.55 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the carboxylic acid solution over 15 minutes.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Phenylpropanoic Acid reagents Select Reagents: - Thionyl Chloride - DCC - Acetic Anhydride start->reagents setup Reaction Setup (Anhydrous Conditions) reagents->setup reaction Perform Reaction (Control Temp & Time) setup->reaction monitor Monitor Progress (TLC) reaction->monitor workup Reaction Workup (e.g., Filtration for DCC) monitor->workup purification Purification (Distillation/Recrystallization) workup->purification product This compound purification->product Troubleshooting_Guide start Low Yield or Incomplete Reaction check_moisture Moisture Present? start->check_moisture dry_glassware Action: Use flame-dried glassware & anhydrous solvents. check_moisture->dry_glassware Yes check_reagents Reagent Stoichiometry & Quality Correct? check_moisture->check_reagents No adjust_reagents Action: Verify calculations & use fresh reagents. check_reagents->adjust_reagents No check_conditions Reaction Time & Temperature Optimal? check_reagents->check_conditions Yes adjust_conditions Action: Increase reaction time or adjust temperature. check_conditions->adjust_conditions No purification_issue Difficulty in Purification? check_conditions->purification_issue Yes identify_byproduct Identify Byproduct (e.g., DCU, Acetic Acid) purification_issue->identify_byproduct choose_method Select Appropriate Method: - Filtration for DCU - Distillation for Acetic Acid - Recrystallization identify_byproduct->choose_method

References

Technical Support Center: 3-Phenylpropanoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenylpropanoic Anhydride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing symmetrical anhydrides like this compound is the dehydration of the corresponding carboxylic acid, in this case, 3-Phenylpropanoic acid. This is typically achieved using a strong dehydrating agent such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or by heating the carboxylic acid under vacuum.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: Key parameters to optimize include reaction temperature, reaction time, the choice and stoichiometry of the dehydrating agent, and the efficient removal of byproducts (e.g., water or acetic acid). The purity of the starting material, 3-Phenylpropanoic acid, is also crucial as impurities can lead to side reactions and lower yields.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material (3-Phenylpropanoic acid) and the formation of the anhydride product. Infrared (IR) spectroscopy can also be useful, as the formation of the anhydride will show characteristic C=O stretching frequencies around 1820 and 1750 cm⁻¹.

Q4: What are the common impurities or side products in this reaction?

A4: Common side products can include unreacted 3-Phenylpropanoic acid, byproducts from the dehydrating agent (e.g., dicyclohexylurea if using DCC), and potential polymeric materials if the reaction is not well-controlled. If using acetic anhydride, mixed anhydrides could potentially form, though the desired symmetric anhydride is generally the major product under appropriate conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Yield 1. Ineffective dehydrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material (3-Phenylpropanoic acid).1. Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Consider trying an alternative dehydrating agent. 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Extend the reaction time and monitor progress using TLC or HPLC. 4. Purify the starting 3-Phenylpropanoic acid by recrystallization or another suitable method.
Presence of Starting Material in Final Product 1. Incomplete reaction. 2. Insufficient amount of dehydrating agent.1. Increase reaction time or temperature. 2. Increase the molar ratio of the dehydrating agent to the carboxylic acid.
Formation of Unidentified Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent. 3. Side reactions with the dehydrating agent.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and dry. 3. Choose a more selective dehydrating agent or modify the reaction conditions (e.g., change the solvent or addition sequence).
Difficulty in Product Isolation/Purification 1. Product is an oil and difficult to crystallize. 2. Co-elution of product and impurities during chromatography. 3. Emulsion formation during aqueous work-up.1. Attempt purification by vacuum distillation or try different solvent systems for crystallization. 2. Optimize the chromatography conditions (e.g., change the solvent gradient or the stationary phase). 3. Break the emulsion by adding brine or by centrifugation.

Experimental Protocols

General Protocol for the Synthesis of this compound using Acetic Anhydride
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Phenylpropanoic acid (1 equivalent).

  • Reagent Addition: Add acetic anhydride (0.6 to 1.0 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150°C) for 3-5 hours. The progress of the reaction should be monitored by TLC or GC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether).

Note: This is a general guideline. The optimal conditions (temperature, time, and stoichiometry) may vary and should be determined experimentally.

Data Presentation

Table 1: Effect of Dehydrating Agent and Temperature on Yield

Entry Dehydrating Agent (equiv.) Temperature (°C) Time (h) Yield (%)
1Acetic Anhydride (0.6)140475
2Acetic Anhydride (1.0)140485
3DCC (0.55)251290
4Thionyl Chloride (0.6)80382

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 3-Phenylpropanoic Acid react Heating / Stirring start->react reagent Dehydrating Agent reagent->react distill Vacuum Distillation react->distill cryst Recrystallization distill->cryst Alternative end Pure this compound distill->end cryst->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_products Side Products start->side_products Yes poor_material Poor Starting Material start->poor_material Yes optimize Optimize Conditions (Temp, Time, Stoich.) incomplete_rxn->optimize side_products->optimize change_reagent Change Dehydrating Agent side_products->change_reagent purify_start Purify Starting Material poor_material->purify_start

Technical Support Center: 3-Phenylpropanoic Anhydride Acylations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in acylations using 3-phenylpropanoic anhydride.

Troubleshooting Guide

Problem 1: Low Yield of Desired Acylated Product and Presence of a Significant Side Product

Symptoms:

  • The yield of the intermolecularly acylated product is lower than expected.

  • NMR or GC-MS analysis indicates the presence of a significant byproduct with a molecular weight corresponding to an indanone derivative.

Possible Cause: The primary side reaction in this compound acylations is the intramolecular Friedel-Crafts cyclization of the acylating agent itself, or of the unreacted anhydride, to form 1-indanone derivatives. This is especially prevalent under harsh reaction conditions.

Solutions:

StrategyRecommendationRationale
Temperature Control Maintain a low reaction temperature (e.g., 0 °C to room temperature).Intramolecular reactions often have a higher activation energy than their intermolecular counterparts. Lowering the temperature can selectively slow down the undesired cyclization.
Lewis Acid Stoichiometry Use the minimum effective amount of Lewis acid. A stoichiometric amount is often required for acylations, but a large excess can promote side reactions.High concentrations of strong Lewis acids can increase the rate of the intramolecular cyclization.
Choice of Lewis Acid Consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂.Milder Lewis acids are less likely to promote the intramolecular cyclization. The choice will depend on the reactivity of the aromatic substrate.
Solvent Selection Use a non-polar solvent like dichloromethane or 1,2-dichloroethane.Polar solvents can sometimes favor intramolecular processes.
Substrate Reactivity This method is most successful with electron-rich aromatic substrates (e.g., anisole, toluene).Highly nucleophilic substrates will react more rapidly in the intermolecular acylation, outcompeting the intramolecular cyclization of the anhydride.[1]
Problem 2: Polyacylation of the Aromatic Substrate

Symptoms:

  • Mass spectrometry indicates the addition of more than one acyl group to the aromatic ring.

Possible Cause: While the acyl group is deactivating, preventing polyacylation, highly activated aromatic rings under forcing conditions might undergo multiple acylations. However, this is generally less common with acylations compared to alkylations.

Solutions:

StrategyRecommendationRationale
Control Stoichiometry Use a 1:1 molar ratio of the aromatic substrate to this compound.Limiting the amount of the acylating agent will reduce the likelihood of a second acylation event.
Reaction Time Monitor the reaction closely and stop it once the mono-acylated product is predominantly formed.Extended reaction times can lead to the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this compound acylations?

The most common side product is 1-indanone, which arises from the intramolecular Friedel-Crafts cyclization of the 3-phenylpropanoic moiety.

Q2: How can I minimize the formation of the 1-indanone byproduct?

To minimize 1-indanone formation, it is recommended to use milder reaction conditions. This includes maintaining low temperatures (0 °C to RT), using a less reactive Lewis acid (e.g., FeCl₃ instead of AlCl₃), and employing a stoichiometric amount of the Lewis acid rather than a large excess. Using a highly nucleophilic aromatic substrate will also favor the desired intermolecular reaction.

Q3: Can I use this compound to acylate deactivated aromatic rings?

Friedel-Crafts acylations, in general, are not effective for strongly deactivated aromatic rings (e.g., nitrobenzene). The presence of an electron-withdrawing group on the ring makes it too unreactive to attack the acylium ion.

Q4: How does the choice of solvent affect the outcome of the reaction?

Non-polar solvents such as dichloromethane or 1,2-dichloroethane are generally preferred for Friedel-Crafts acylations. Polar solvents can complex with the Lewis acid, reducing its catalytic activity and potentially altering the reaction pathway.

Q5: What is the best way to purify the desired acylated product from the 1-indanone side product?

Standard purification techniques such as column chromatography on silica gel are typically effective for separating the desired aryl ketone from the 1-indanone byproduct. The polarity difference between the two compounds should allow for good separation.

Experimental Protocols

General Protocol for Intermolecular Acylation with Minimized Side Products
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the aromatic substrate (1.0 eq) and a non-polar solvent (e.g., dichloromethane).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Lewis Acid Addition: The Lewis acid (e.g., AlCl₃, 1.1 eq) is added portion-wise to the stirred solution under a nitrogen atmosphere.

  • Anhydride Addition: this compound (1.0 eq) dissolved in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.

  • Quenching: Once the reaction is complete, the mixture is carefully poured into a beaker of crushed ice and dilute HCl.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products start Aromatic Substrate + Solvent reaction_mixture Reaction at 0°C to RT start->reaction_mixture 1. Add Lewis Acid 2. Add Anhydride lewis_acid Lewis Acid anhydride This compound quench Quench with Ice/HCl reaction_mixture->quench extract Extraction quench->extract wash Wash extract->wash dry Dry wash->dry purify Column Chromatography dry->purify desired_product Desired Acylated Product purify->desired_product side_product 1-Indanone Side Product purify->side_product

Caption: Experimental workflow for this compound acylation.

signaling_pathway cluster_inter Intermolecular Pathway (Desired) cluster_intra Intramolecular Pathway (Side Reaction) anhydride 3-Phenylpropanoic Anhydride acylium Acylium Ion Intermediate anhydride->acylium + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) aromatic Aromatic Substrate acylium->aromatic Electrophilic Attack cyclization Intramolecular Cyclization acylium->cyclization Electrophilic Attack (on own phenyl ring) product Desired Acylated Product aromatic->product indanone 1-Indanone cyclization->indanone

Caption: Competing reaction pathways in this compound acylations.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Desired Product? cause1 Intramolecular Cyclization start->cause1 Yes cause2 Deactivated Substrate start->cause2 No, yield is zero cause3 Suboptimal Conditions start->cause3 Yes, and other issues solution1a Lower Reaction Temperature cause1->solution1a solution1b Use Milder Lewis Acid cause1->solution1b solution1c Use More Nucleophilic Substrate cause1->solution1c solution2 Select a More Activated Aromatic Substrate cause2->solution2 solution3a Optimize Lewis Acid Stoichiometry cause3->solution3a solution3b Check Solvent Purity cause3->solution3b

Caption: Troubleshooting logic for low-yielding this compound acylations.

References

Technical Support Center: 3-Phenylpropanoic Anhydride Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of catalysts with 3-phenylpropanoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyzed reactions involving this compound?

A1: this compound is a versatile acylating agent primarily used in three main types of catalyzed reactions:

  • Friedel-Crafts Acylation: To introduce a 3-phenylpropanoyl group onto an aromatic ring, forming an aryl ketone. This reaction is typically catalyzed by Lewis acids.[1]

  • Esterification: To form 3-phenylpropanoate esters by reacting with alcohols. This can be catalyzed by Lewis acids or nucleophilic catalysts.[2][3]

  • Amidation: To synthesize N-substituted 3-phenylpropanamides by reacting with primary or secondary amines. While this reaction can often proceed without a catalyst, catalysts can be used to improve rates or yields in specific cases.[4][5]

Q2: Which catalysts are most effective for Friedel-Crafts acylation with this compound?

A2: Strong Lewis acids are the standard catalysts for Friedel-Crafts acylation. The most common and effective catalysts include:

  • Aluminum chloride (AlCl₃)

  • Iron(III) chloride (FeCl₃)

  • Tin(IV) trifluoromethanesulfonate (Sn(OTf)₂)

The Lewis acid activates the anhydride by coordinating to a carbonyl oxygen, which generates a highly electrophilic acylium ion that is then attacked by the aromatic ring.[6]

Q3: Can I use this compound for esterification, and what catalysts are recommended?

A3: Yes, esterification is a common application. The choice of catalyst depends on the substrate's sensitivity and desired reaction conditions.

  • Lewis Acids (e.g., Sn(OTf)₂, TiCl₂(OTf)₂): These are effective for promoting esterification, particularly when using silyl-protected alcohols.[2]

  • Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine - DMAP): DMAP is a highly efficient catalyst that operates under mild, basic conditions. It is ideal for substrates that are sensitive to strong acids.[3]

  • Heterogeneous Acid Catalysts (e.g., Sulfated Zirconia): These solid acid catalysts are reusable and can simplify product purification, making them a greener alternative.[7][8]

Q4: Is a catalyst always necessary for the amidation of amines with this compound?

A4: Not always. This compound reacts readily with primary and secondary amines to form amides.[5] Typically, the reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the 3-phenylpropanoic acid byproduct.[5] Alternatively, one equivalent of the amine can be used with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid. While often uncatalyzed, specific applications may employ catalysts to enhance reaction rates or for less reactive amines.[4]

Q5: What are the critical safety precautions when working with this compound and associated catalysts?

A5: this compound can cause skin, eye, and respiratory irritation.[9] Lewis acid catalysts like AlCl₃ are highly corrosive and react violently with moisture. Always adhere to the following safety protocols:

  • Handle all chemicals in a well-ventilated fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

  • Ensure all glassware is dry, especially when working with moisture-sensitive Lewis acids.

  • Store in a tightly closed container in a dry, well-ventilated place.[9]

Troubleshooting Guides

Problem 1: Low or no yield in a Friedel-Crafts acylation reaction.

Potential Cause Troubleshooting Step
Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions (e.g., under an inert atmosphere).
Deactivated Substrate Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺) are too deactivated to undergo Friedel-Crafts reactions.[1] Similarly, substrates containing basic groups like amines (-NH₂) will react with the Lewis acid catalyst, deactivating it.[11]
Insufficient Catalyst Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst because it complexes with both the anhydride and the resulting ketone product.
Incorrect Solvent Use a non-coordinating solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Avoid solvents that can react with the catalyst or reagents.

Problem 2: The esterification reaction is slow or incomplete.

Potential Cause Troubleshooting Step
Poor Catalyst Activity If using a Lewis or Brønsted acid, ensure it is not neutralized by basic impurities in the substrate or solvent. For nucleophilic catalysts like DMAP, ensure the reaction is run under neutral or slightly basic conditions.
Water as a Byproduct In Fischer-type esterifications, water is produced, which can lead to an unfavorable equilibrium.[12] While less common with anhydrides, hydrolysis of the starting material can still occur if significant water is present. Remove water using a Dean-Stark trap or by adding a dehydrating agent.[12]
Steric Hindrance Highly hindered alcohols or carboxylic acids react more slowly. Increase the reaction temperature, use a more active catalyst, or increase the reaction time.

Problem 3: Formation of multiple products or impurities during amidation.

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure at least two equivalents of the amine are used, or one equivalent of amine plus one equivalent of a non-nucleophilic base, to drive the reaction to completion.[5]
Side Reaction with Substrate If the amine substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol), competitive acylation can occur. Protect these groups before performing the amidation.
Hydrolysis of Anhydride The presence of water in the reaction mixture can hydrolyze the anhydride back to 3-phenylpropanoic acid, which can complicate purification. Ensure reagents and solvents are dry.

Data Presentation: Catalyst Selection Summary

The following table summarizes common catalysts and their suitability for reactions with this compound.

Catalyst TypeExample(s)Primary Application(s)Relative ActivityKey Considerations & Potential Issues
Strong Lewis Acids AlCl₃, FeCl₃Friedel-Crafts AcylationHighHighly moisture-sensitive. Requires stoichiometric amounts for acylation. Can catalyze substrate polymerization or degradation.
Mild Lewis Acids Sn(OTf)₂, TiCl₂(OTf)₂Esterification, AcylationHighLess harsh than AlCl₃. Effective in catalytic amounts for esterification.[2] Moisture sensitive.
Nucleophilic Catalysts DMAP, N-MethylimidazoleEsterification, Acylation of AlcoholsVery HighWorks under mild, non-acidic conditions. Ideal for acid-sensitive substrates.[3] Used in catalytic amounts.
Heterogeneous Catalysts Sulfated Zirconia, ZeolitesEsterification, AcylationModerate-HighReusable and simplifies purification.[13] May have mass transfer limitations affecting reaction rate.
No Catalyst N/A (often with a base like Et₃N)AmidationSubstrate DependentThe reaction often proceeds readily with primary and secondary amines without a catalyst.[4] The base is for acid scavenging.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation of Benzene

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.

  • Reagent Loading: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the flask, followed by anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Anhydride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the addition funnel over 15 minutes.

  • Substrate Addition: Add benzene (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone product by column chromatography or recrystallization.

Protocol 2: General Procedure for DMAP-Catalyzed Esterification of a Primary Alcohol

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the primary alcohol (1.0 eq.), this compound (1.2 eq.), and a suitable solvent (e.g., DCM or THF).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-6 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester via flash column chromatography.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware Under Inert Gas cool_lewis Cool Lewis Acid Suspension (0 °C) setup_glassware->cool_lewis add_anhydride Add Anhydride Solution Dropwise cool_lewis->add_anhydride add_aromatic Add Aromatic Substrate add_anhydride->add_aromatic react_rt Stir at Room Temp (Monitor by TLC/GC) add_aromatic->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract & Wash quench->extract purify Purify by Chromatography extract->purify product Isolated Aryl Ketone purify->product

Caption: Experimental workflow for a typical Friedel-Crafts acylation.

Troubleshooting_Low_Yield start Low Yield Observed q1 Was the reaction run under anhydrous conditions? start->q1 q2 Does the aromatic substrate have deactivating groups? q1->q2 Yes ans1_no Moisture deactivated the catalyst. Redo with dry reagents/glassware. q1->ans1_no No q3 Was a stoichiometric amount of Lewis acid used? q2->q3 No ans2_yes Substrate is unsuitable for Friedel-Crafts. Choose a different synthetic route. q2->ans2_yes Yes q4 Is the starting material consumed (checked by TLC/GC)? q3->q4 Yes ans3_no Reaction is catalyst- limited. Increase Lewis acid to >1 equivalent. q3->ans3_no No ans4_no Reaction is incomplete. Increase reaction time or temperature. q4->ans4_no No ans4_yes Product loss during workup or purification. Optimize extraction and purification steps. q4->ans4_yes Yes

Caption: Troubleshooting logic for low yield in acylation reactions.

Anhydride_Reactivity_Pathways cluster_products Reaction Products cluster_reagents Nucleophile + Catalyst anhydride 3-Phenylpropanoic Anhydride reagent_fc Aromatic Ring + Lewis Acid (AlCl₃) reagent_ester Alcohol (ROH) + DMAP or Lewis Acid reagent_amide Amine (R₂NH) (No Catalyst needed) ketone Aryl Ketone ester Ester amide Amide reagent_fc->ketone reagent_ester->ester reagent_amide->amide

Caption: General reaction pathways for this compound.

References

Stability of 3-Phenylpropanoic anhydride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-phenylpropanoic anhydride in various solvents. This resource is intended for researchers, scientists, and professionals in drug development to ensure the effective use and storage of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is hydrolysis, which is the reaction with water to form two molecules of 3-phenylpropanoic acid. This can occur with trace amounts of water present in solvents or from atmospheric moisture. Anhydrides, in general, are susceptible to hydrolysis.[1]

Q2: Which solvents are recommended for reactions using this compound?

Aprotic, anhydrous solvents are highly recommended to minimize degradation. Suitable solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Dioxane

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is crucial to use solvents with very low water content.

Q3: Are there any solvents I should avoid when using this compound?

Yes. Protic solvents, such as water and alcohols (e.g., methanol, ethanol), should be avoided as they will react with the anhydride, leading to the formation of the corresponding carboxylic acid or ester, respectively. Reactions in aqueous environments or with reagents containing water will lead to the hydrolysis of the anhydride.[1][2]

Q4: How should I store this compound?

This compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture. It is advisable to store it in a cool, dry place.

Q5: My reaction yield is lower than expected. Could this be due to the instability of this compound?

Yes, low reaction yields can be a consequence of this compound degradation. If the anhydride has been improperly stored or if the reaction solvent contains moisture, a portion of the anhydride may have hydrolyzed to 3-phenylpropanoic acid, which is likely unreactive in your desired transformation. In some reactions, the formation of the corresponding anhydride can be a competing side reaction.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Degradation of this compound due to moisture.- Use fresh, high-purity this compound.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.- Run the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent reaction results Variable amounts of water in the solvent or reagents.- Standardize the procedure for drying solvents and reagents.- Store this compound in a desiccator or glovebox.
Formation of 3-phenylpropanoic acid as a byproduct Hydrolysis of this compound.- Minimize the exposure of the anhydride and reaction mixture to air.- If possible, add a drying agent to the reaction mixture (ensure it is compatible with your reaction conditions).

Stability in Different Solvents: A Qualitative Summary

The stability of this compound is highly dependent on the type of solvent and the presence of nucleophiles, particularly water. The following table provides a qualitative summary of its expected stability.

Solvent ClassExamplesExpected StabilityPrimary Degradation Pathway
Aprotic & Non-polar Hexane, TolueneHighMinimal degradation if anhydrous.
Aprotic & Polar DCM, THF, Dioxane, Acetonitrile, DMFModerate to HighSusceptible to hydrolysis from trace water.
Protic Water, Methanol, EthanolVery LowRapid hydrolysis or alcoholysis.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Solvent: Use an anhydrous aprotic solvent appropriate for your reaction (e.g., dichloromethane, THF).

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve your substrate in the anhydrous solvent. Add the this compound. If your other reagents are sensitive to moisture, they should also be handled under inert conditions.

  • Reaction: Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up: Use standard procedures for your specific reaction, keeping in mind that aqueous work-up will quench any remaining anhydride.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol can be adapted to quantify the stability of this compound in a specific solvent over time.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

  • Sample Preparation: At time zero (t=0), dissolve a known amount of this compound in the solvent to be tested.

  • Incubation: Store the sample solution under the desired experimental conditions (e.g., specific temperature, exposure to air).

  • Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC). A suitable method would employ a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Monitor the disappearance of the this compound peak and the appearance of the 3-phenylpropanoic acid peak.

  • Quantification: Use the peak areas to determine the concentration of the anhydride at each time point and calculate the rate of degradation.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the reaction pathway for the hydrolysis of this compound, which is the primary mechanism of its degradation in the presence of water.

hydrolysis_pathway anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic attack by water water Water (H₂O) acid 3-Phenylpropanoic Acid (2 molecules) intermediate->acid Collapse of intermediate

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound in a chosen solvent.

stability_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_anhydride Weigh this compound dissolve Dissolve Anhydride in Solvent (t=0) prep_anhydride->dissolve prep_solvent Prepare Anhydrous Solvent prep_solvent->dissolve incubate Incubate at Desired Temperature dissolve->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Anhydride and Acid hplc->quantify data Determine Degradation Rate quantify->data

Caption: Workflow for stability analysis of this compound.

References

Technical Support Center: Removal of 3-Phenylpropanoic Acid Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 3-phenylpropanoic acid as a byproduct in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove 3-phenylpropanoic acid from a reaction mixture?

A1: The most common and effective methods for removing the acidic byproduct 3-phenylpropanoic acid are:

  • Liquid-Liquid Extraction: This technique utilizes the acidic nature of 3-phenylpropanoic acid to separate it from neutral or basic compounds.

  • Recrystallization: This purification method is effective if the desired compound and 3-phenylpropanoic acid have different solubilities in a chosen solvent.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on the properties of your desired compound:

  • If your product is a neutral or basic compound and is soluble in a water-immiscible organic solvent, liquid-liquid extraction is often the simplest and most efficient first step.

  • If your product is a solid with solubility characteristics that differ significantly from 3-phenylpropanoic acid in a particular solvent, recrystallization can be a powerful purification technique.

  • If your product and the byproduct have different polarities, flash column chromatography offers high-resolution separation.

Q3: What is the pKa of 3-phenylpropanoic acid and why is it important?

A3: The pKa of 3-phenylpropanoic acid is approximately 4.66.[1][2] This value is crucial for planning an effective liquid-liquid extraction. To deprotonate the carboxylic acid and make it water-soluble, you need to wash the organic layer with a basic aqueous solution with a pH significantly higher than the pKa (a pH of 8-9 or higher is generally effective).

Troubleshooting Guides

Issue 1: Incomplete Removal of 3-Phenylpropanoic Acid after Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Insufficiently basic wash solution. Ensure the pH of the aqueous base is high enough to deprotonate the 3-phenylpropanoic acid. A saturated solution of sodium bicarbonate (pH ~8.3) is often sufficient. For more stubborn cases, a dilute solution of sodium hydroxide (e.g., 1M NaOH) can be used, but be cautious of potential reactions with your desired product.
Insufficient mixing of layers. During the extraction, ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases, allowing for efficient transfer of the deprotonated acid to the aqueous layer.
Insufficient number of extractions. Perform multiple extractions with fresh portions of the basic solution. Three washes are typically recommended for near-complete removal.
Emulsion formation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Allowing the separatory funnel to stand for a longer period can also help.
Issue 2: Co-crystallization of 3-Phenylpropanoic Acid with the Desired Product
Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent. The ideal solvent should have high solubility for the desired compound at high temperatures and low solubility at low temperatures, while 3-phenylpropanoic acid should remain soluble at low temperatures. Screen various solvents or solvent mixtures to find the optimal system.
Cooling the solution too quickly. Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is too concentrated. If the solution is supersaturated with both the desired product and the impurity, they may co-crystallize. Use a slightly larger volume of the hot solvent to ensure the impurity remains in solution upon cooling.
Issue 3: Poor Separation of 3-Phenylpropanoic Acid during Flash Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity. 3-Phenylpropanoic acid is a relatively polar compound. If your desired compound is non-polar, start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This will elute the non-polar product first, while the acidic byproduct remains on the column.
Column overloading. Overloading the column can lead to broad peaks and poor separation. Use an appropriate amount of silica gel relative to your crude product (a 50:1 to 100:1 ratio of silica to crude material is a good starting point for difficult separations).
Acidic nature of silica gel. The acidic nature of silica gel can sometimes cause tailing of acidic compounds. While this can aid in retaining 3-phenylpropanoic acid, if it interferes with the separation, consider using a different stationary phase or adding a small amount of a modifier like acetic acid to the mobile phase to improve peak shape.

Data Presentation: Purity Analysis of a Neutral Compound Contaminated with 3-Phenylpropanoic Acid

The following table summarizes the results of a hypothetical purification of a neutral compound (Compound X) from a 15% 3-phenylpropanoic acid byproduct contamination. The purity was assessed by HPLC analysis.

Purification StepPurity of Compound X (%)3-Phenylpropanoic Acid Content (%)Recovery of Compound X (%)
Crude Reaction Mixture 85.015.0100
After Liquid-Liquid Extraction 97.52.595
After Recrystallization 99.20.888
After Flash Chromatography >99.9<0.185

Experimental Protocols

Protocol 1: Removal of 3-Phenylpropanoic Acid by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate completely. The deprotonated 3-phenylpropanoic acid (sodium 3-phenylpropanoate) will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the bottom layer).

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) two more times with fresh saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small sample of the crude mixture in various solvents at room temperature and upon heating. The ideal solvent will dissolve the crude product when hot but not at room temperature, while the 3-phenylpropanoic acid remains in solution upon cooling. A common solvent to try is a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., water, hexane).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 3: Separation by Flash Column Chromatography
  • TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point for separating a non-polar compound from the more polar 3-phenylpropanoic acid is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the column by applying positive pressure (e.g., with air or nitrogen). Start with the determined eluent composition.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product crude_mixture Crude Reaction Mixture (Compound X + 3-Phenylpropanoic Acid) extraction Liquid-Liquid Extraction (Basic Wash) crude_mixture->extraction Step 1 recrystallization Recrystallization extraction->recrystallization Step 2 (Optional) hplc_analysis HPLC Analysis (Purity Check) extraction->hplc_analysis chromatography Flash Column Chromatography recrystallization->chromatography Step 3 (Optional) recrystallization->hplc_analysis chromatography->hplc_analysis pure_product Pure Compound X (>99.9%) hplc_analysis->pure_product Final Confirmation

Caption: Workflow for the purification of a compound from 3-phenylpropanoic acid byproduct.

logical_relationship cluster_problem Problem cluster_property Key Property cluster_solution Solution cluster_outcome Outcome byproduct 3-Phenylpropanoic Acid (Acidic Byproduct) property Acidic Nature (pKa ~4.66) byproduct->property deprotonation Deprotonation with Base (e.g., NaHCO3) property->deprotonation formation Formation of Water-Soluble Salt (Sodium 3-phenylpropanoate) deprotonation->formation separation Separation into Aqueous Phase formation->separation removal Removal of Byproduct separation->removal

Caption: Logic for removing 3-phenylpropanoic acid via extraction.

References

Technical Support Center: Scale-Up of 3-Phenylpropanoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-phenylpropanoic anhydride synthesis.

Troubleshooting Guide

Challenges in scaling up chemical reactions are common. This guide addresses potential issues in a question-and-answer format to facilitate rapid problem-solving.

Low Yield or Incomplete Conversion

Question: We are experiencing low yields of this compound and analysis shows a significant amount of unreacted 3-phenylpropanoic acid. What are the potential causes and solutions?

Answer: Low yields are often multifactorial, especially during scale-up. Consider the following:

  • Insufficient Dehydrating Agent: The stoichiometry of the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is critical. Ensure at least a stoichiometric amount, and on a larger scale, a slight excess may be necessary to drive the equilibrium towards the product.

  • Inefficient Water Removal: If the reaction is a direct dehydration, the removal of water is crucial. On a larger scale, azeotropic distillation with a suitable solvent (e.g., toluene) might be necessary. Ensure the Dean-Stark trap or other water removal apparatus is functioning correctly.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times at a larger scale to achieve the same conversion as in the laboratory. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) to determine the optimal reaction time.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and hot spots, affecting the reaction rate. Ensure the stirrer speed and design are adequate for the larger reactor volume to maintain a homogeneous mixture.

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Dehydrating Agent (e.g., Acetic Anhydride) 1.1 - 1.5 equivalents1.2 - 2.0 equivalents (or higher, process dependent)
Temperature 80 - 120 °CMay require adjustment based on heat transfer characteristics of the reactor.
Reaction Time 2 - 6 hoursMay need to be extended; monitor for completion.
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller design.
Product Purity Issues

Question: Our isolated this compound is contaminated with byproducts. What are the likely impurities and how can we minimize them?

Answer: Impurity profiles can change significantly with scale. Common impurities and mitigation strategies include:

  • Residual 3-Phenylpropanoic Acid: This is the most common impurity. Improve the reaction conditions as described above to drive the reaction to completion. For purification, consider fractional distillation under reduced pressure or crystallization from a suitable solvent.

  • Mixed Anhydrides: If using a dehydrating agent like acetic anhydride, mixed anhydrides (e.g., acetic this compound) can form.[1] Using a different dehydrating agent like phosphorus pentoxide or thionyl chloride can avoid this specific byproduct.[2] If using acetic anhydride, careful control of reaction conditions and purification by distillation are key.

  • Polymeric Materials: At elevated temperatures, side reactions can lead to the formation of polymeric byproducts. Avoid excessively high temperatures and localized overheating through efficient stirring.

  • Color Formation: The presence of colored impurities can be due to thermal degradation or side reactions. Purification by distillation or treatment with activated carbon may be effective. In some industrial processes for other anhydrides, a mild oxidation step is used to remove color-forming impurities before final distillation.

Operational Challenges at Scale

Question: We are facing challenges with heat management and solids handling during the scale-up. What are the best practices to address these issues?

Answer:

  • Heat Management: The formation of anhydrides from carboxylic acids is often an endothermic process, requiring heat input. However, side reactions can be exothermic. It is crucial to have a reactor with adequate heat transfer capabilities.

    • Heating: Use a reactor jacket with a suitable heat transfer fluid. Ensure the surface area to volume ratio is considered in your heat transfer calculations.

    • Exotherm Control: For potentially exothermic side reactions, have a robust cooling system in place. Consider the rate of addition of reagents to control the reaction rate and heat generation. A reaction calorimetry study is recommended to understand the thermal profile of the reaction before scaling up.

  • Solids Handling: If starting with solid 3-phenylpropanoic acid, its dissolution in the reaction medium can be slower at a larger scale.

    • Ensure efficient agitation to suspend the solids and promote dissolution.

    • Consider charging the solid in portions to prevent clumping.

    • If the final product is a solid, crystallization and filtration at a large scale require appropriate equipment (e.g., filter-dryer).

Frequently Asked Questions (FAQs)

Q1: What is a common method for synthesizing this compound on a laboratory scale that can be adapted for scale-up?

A1: A common and adaptable method is the reaction of 3-phenylpropanoic acid with a dehydrating agent. A representative protocol is provided below.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: The most critical parameters are temperature, pressure (if under vacuum), rate of addition of reagents, and mixing efficiency. Continuous monitoring of these parameters is essential for a safe and reproducible process.

Q3: How can we purify this compound at a larger scale?

A3: Fractional distillation under reduced pressure is a common industrial method for purifying liquid anhydrides. Crystallization from a suitable non-polar solvent is an alternative if the anhydride is a solid or if distillation is not feasible. For some industrial anhydride purifications, a pre-treatment step to remove specific impurities might be employed before the final distillation.

Q4: What are the main safety considerations for the scale-up of this compound synthesis?

A4:

  • Corrosive Materials: Carboxylic acids and some dehydrating agents (e.g., thionyl chloride) are corrosive. Ensure the reactor and associated equipment are made of compatible materials.

  • Thermal Hazards: As with any large-scale reaction, the potential for a thermal runaway should be assessed. A safety review and, ideally, calorimetric data are necessary.

  • Pressure Build-up: If gaseous byproducts are formed (e.g., HCl from thionyl chloride), ensure the reactor is properly vented.

  • Handling of Reagents and Products: Ensure appropriate personal protective equipment (PPE) is used when handling all chemicals.

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound

This protocol describes a common laboratory method that can be the basis for scale-up studies.

Materials:

  • 3-Phenylpropanoic acid

  • Acetic anhydride

  • Toluene (optional, for azeotropic water removal if starting from wet acid)

  • High-vacuum pump

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropanoic acid (2 equivalents).

  • Add acetic anhydride (1.1 - 1.5 equivalents).

  • Heat the mixture to reflux (typically 120-140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • After the reaction is complete, allow the mixture to cool.

  • Set up the apparatus for vacuum distillation.

  • Distill off the acetic acid byproduct under reduced pressure.

  • Increase the vacuum and/or temperature to distill the this compound.

Note: This is a general procedure. The optimal conditions (temperature, time, and stoichiometry) should be determined for each specific scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check for Unreacted 3-Phenylpropanoic Acid start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High Amount side_products Significant Side Products Formed check_conversion->side_products Low Amount insufficient_reagent Increase Dehydrating Agent Stoichiometry incomplete_reaction->insufficient_reagent Yes temp_time Increase Reaction Temperature or Time incomplete_reaction->temp_time Yes mixing Improve Mixing Efficiency incomplete_reaction->mixing Yes water Ensure Efficient Water Removal incomplete_reaction->water Yes optimize_temp Optimize Temperature to Minimize Degradation side_products->optimize_temp Yes reagent_choice Consider Alternative Dehydrating Agent side_products->reagent_choice Yes purification Optimize Purification Method side_products->purification Yes Synthesis_Pathway reactant 3-Phenylpropanoic Acid reaction_step Reaction at Elevated Temperature reactant->reaction_step reagent Dehydrating Agent (e.g., Acetic Anhydride) reagent->reaction_step product Crude this compound reaction_step->product byproduct Byproducts (e.g., Acetic Acid, Water) reaction_step->byproduct purification Purification (e.g., Vacuum Distillation) product->purification final_product Pure this compound purification->final_product

References

Validation & Comparative

A Comparative Guide to Acylation: 3-Phenylpropanoic Anhydride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realm of drug development and materials science, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two common acylating agents: the sterically hindered 3-phenylpropanoic anhydride and the widely used acetic anhydride. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their specific acylation needs.

At a Glance: Key Performance Metrics

The selection of an appropriate acylating agent hinges on a variety of factors including the nature of the substrate, desired reactivity, and reaction conditions. The following table summarizes the key differences in performance between this compound and acetic anhydride based on available experimental data.

ParameterThis compoundAcetic Anhydride
Molecular Weight 282.33 g/mol 102.09 g/mol
Physical State SolidColorless liquid
Reactivity Generally lower due to steric hindrance and electronic effectsHigh, widely used for a broad range of substrates
Byproduct 3-Phenylpropanoic acidAcetic acid
Steric Hindrance Significant, due to the bulky phenylpropyl groupMinimal, allowing for acylation of sterically hindered substrates
Applications Introduction of a phenylpropyl moiety, useful in targeted drug delivery and as a bulky protecting groupGeneral purpose acetylation of alcohols, amines, phenols, etc.

Acylation Performance: A Comparative Analysis

To provide a clear comparison of the two anhydrides, we will examine their performance in three common types of acylation reactions: O-acylation of an alcohol (benzyl alcohol), N-acylation of an amine (aniline), and Friedel-Crafts acylation of an aromatic ether (anisole).

O-Acylation of Benzyl Alcohol

The esterification of alcohols is a fundamental transformation in organic synthesis. The data below compares the efficiency of this compound and acetic anhydride in the acylation of benzyl alcohol.

Acylating AgentSubstrateProductCatalyst/ConditionsReaction TimeYield (%)
This compoundBenzyl AlcoholBenzyl 3-phenylpropanoateData not readily available in literature--
Acetic AnhydrideBenzyl AlcoholBenzyl acetateSolvent-free, 60 °C7 h>99%[1]
N-Acylation of Aniline

The acylation of amines to form amides is a crucial reaction in the synthesis of pharmaceuticals and other biologically active molecules.

Acylating AgentSubstrateProductConditionsReaction TimeYield (%)
This compoundAnilineN-phenyl-3-phenylpropanamideData not readily available in literature--
Acetic AnhydrideAnilineAcetanilideWater, rt, immediate addition of sodium acetateRapid~90%[2]

Note: Similar to the O-acylation, specific protocols for the N-acylation of aniline with this compound are not prevalent in the literature. It is anticipated that the reaction would proceed, but likely at a slower rate than with acetic anhydride.

Friedel-Crafts Acylation of Anisole

Friedel-Crafts acylation is a key method for the formation of aryl ketones. The electron-donating methoxy group of anisole directs acylation to the para position.

Acylating AgentSubstrateProductCatalyst/ConditionsYield (%)
This compoundAnisole1-(4-methoxyphenyl)-3-phenylpropan-1-oneData not readily available in literature-
Acetic AnhydrideAnisole4-MethoxyacetophenoneAlCl₃, Dichloromethane85.7%[3]

Note: The Friedel-Crafts acylation of anisole with acetic anhydride is a well-established reaction. The lack of readily available data for the corresponding reaction with this compound suggests it is a less common transformation, likely due to the increased steric bulk of the acylating agent which can hinder the reaction.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for acylation reactions using acetic anhydride.

General Procedure for Acetylation of Alcohols under Solvent-Free Conditions[1]
  • To a 25 mL round-bottom flask, add the alcohol (1 mmol) and acetic anhydride (1.5 mmol).

  • Homogenize the mixture using a glass rod.

  • Place the flask in a preheated oil bath at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the acetylated product.

Procedure for the Acetylation of Aniline in Aqueous Medium[4]
  • Dissolve aniline (500 mg, 5.37 mmol) in 14 mL of water and 0.45 mL of concentrated hydrochloric acid.

  • In a separate flask, prepare a solution of sodium acetate (530 mg, 6.46 mmol) in 3 mL of water.

  • To the aniline hydrochloride solution, add acetic anhydride (0.6 mL, 6.36 mmol) and swirl to mix.

  • Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • The crude product can be recrystallized from 95% ethanol.

Procedure for the Friedel-Crafts Acylation of Anisole with Acetic Anhydride[3]
  • In a reaction flask equipped with a reflux condenser, add anisole (1.084 g, 10.0 mmol) and dichloromethane.

  • Cool the mixture in an ice bath and slowly add aluminum chloride (a Lewis acid catalyst).

  • Add acetic anhydride dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Mechanistic Considerations and Reactivity

The fundamental mechanism for acylation by both this compound and acetic anhydride is a nucleophilic acyl substitution. The reaction proceeds via the attack of a nucleophile (e.g., an alcohol, amine, or the electron-rich aromatic ring in Friedel-Crafts reactions) on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a carboxylate leaving group, resulting in the acylated product.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anhydride R-C(=O)O(O=)C-R' Intermediate R-C(O⁻)(O(O=)C-R')-Nu⁺-H Anhydride->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-C(=O)-Nu Intermediate->Product Collapse & Leaving Group Departure Byproduct R'-COOH Intermediate->Byproduct Acylating_Agent_Selection Start Substrate Analysis Sterically_Hindered Sterically Hindered Substrate? Start->Sterically_Hindered Desired_Moiety Desired Acyl Moiety? Sterically_Hindered->Desired_Moiety No Acetic_Anhydride Use Acetic Anhydride (Less Steric Bulk) Sterically_Hindered->Acetic_Anhydride Yes Desired_Moiety->Acetic_Anhydride Acetyl Phenylpropanoic_Anhydride Use this compound (Bulky Moiety) Desired_Moiety->Phenylpropanoic_Anhydride Phenylpropanoyl Mild_Conditions Mild Conditions Required? Acetic_Anhydride->Mild_Conditions Phenylpropanoic_Anhydride->Mild_Conditions Consider_Catalyst Consider Catalyst or Harsher Conditions Mild_Conditions->Consider_Catalyst No Proceed Proceed with Acylation Mild_Conditions->Proceed Yes Consider_Catalyst->Proceed

References

3-Phenylpropanoic Anhydride in Amide Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the choice of a coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. This guide provides a comparative overview of 3-Phenylpropanoic anhydride, contextualizing its potential use against other well-established classes of coupling reagents. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document extrapolates its performance based on the known behavior of symmetric anhydrides and contrasts it with other common reagent classes.

Introduction to Coupling Reagents

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. Coupling reagents are employed to facilitate this activation, converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amine. The ideal coupling reagent should be highly efficient, afford the desired product in high yield with minimal racemization, and generate byproducts that are easily removed.

The primary classes of coupling reagents include:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high efficiency and low racemization levels.

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and rapid coupling agents.

  • Anhydrides: This class includes symmetric anhydrides and mixed anhydrides. Symmetric anhydrides are formed from two equivalents of a carboxylic acid.

This compound: A Symmetric Anhydride

This compound belongs to the class of symmetric anhydrides. In principle, it can be used to acylate amines to form the corresponding N-substituted 3-phenylpropanamides. The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the amide and one equivalent of 3-phenylpropanoic acid as a byproduct.

General Performance Characteristics of Symmetric Anhydrides:

Symmetric anhydrides are known to be highly reactive acylating agents and can offer excellent yields, sometimes superior to those obtained with carbodiimide-mediated couplings.[1] They are generally more stable than the corresponding mixed anhydrides. However, a significant drawback of using pre-formed symmetric anhydrides is the inherent atom inefficiency, as one equivalent of the carboxylic acid is consumed as a leaving group.[1] This can be a considerable expense, especially when dealing with valuable or complex carboxylic acids.

Racemization can be a concern with symmetric anhydrides, particularly when a chiral center is present at the α-position to the carbonyl group, which is not the case for 3-phenylpropanoic acid itself but is relevant when forming symmetric anhydrides of amino acids.[1]

Comparative Performance Analysis

Due to a lack of specific comparative studies in the scientific literature detailing the performance of this compound against other coupling reagents, the following table provides a generalized comparison based on the known characteristics of each reagent class.

Coupling Reagent ClassTypical YieldsRacemization RiskByproduct RemovalCost-EffectivenessKey AdvantagesKey Disadvantages
Symmetric Anhydrides (e.g., this compound) High to ExcellentLow to ModerateGenerally straightforwardCan be low (loss of one acid equivalent)High reactivity, potentially higher yields than carbodiimides.[1]Inefficient atom economy.
Carbodiimides (e.g., DCC, DIC) Good to HighModerate (often requires additives like HOBt to suppress)Can be challenging (e.g., DCU precipitation)HighWidely used, well-established protocols.Formation of insoluble urea byproducts, potential for side reactions.
Phosphonium Salts (e.g., PyBOP) Very High to ExcellentLowGenerally straightforward (water-soluble byproducts)Moderate to HighHigh efficiency, low racemization.Higher cost compared to carbodiimides.
Aminium/Uronium Salts (e.g., HATU) Very High to ExcellentVery LowGenerally straightforward (water-soluble byproducts)HighVery rapid and efficient, low racemization.High cost, potential for guanidinylation side reaction.

Experimental Protocols

General Protocol for Amide Synthesis using a Symmetric Anhydride
  • Anhydride Formation (if not pre-formed):

    • Dissolve two equivalents of the carboxylic acid (e.g., 3-phenylpropanoic acid) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Add one equivalent of a dehydrating agent (e.g., a carbodiimide) at 0 °C.

    • Stir the mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

    • Filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The resulting solution contains the symmetric anhydride.

  • Coupling Reaction:

    • To the solution containing the symmetric anhydride, add one equivalent of the amine dissolved in a suitable aprotic solvent.

    • If the amine is provided as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to liberate the free amine.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and base.

    • Subsequently, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct.

    • Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Standard Protocol for Amide Synthesis using DCC
  • Reaction Setup:

    • Dissolve one equivalent of the carboxylic acid and 1-1.2 equivalents of the amine in an aprotic solvent (e.g., dichloromethane or DMF).

    • If racemization is a concern (for chiral carboxylic acids), add one equivalent of an additive such as 1-hydroxybenzotriazole (HOBt).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of DCC:

    • Add 1.1 equivalents of DCC to the cooled reaction mixture with stirring.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute aqueous acid, then dilute aqueous base, and finally with brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product as needed.

Visualizing the Reaction Pathways

To illustrate the mechanisms of different coupling reagents, the following diagrams are provided in DOT language.

Amide_Bond_Formation_Pathways cluster_Symmetric_Anhydride Symmetric Anhydride Pathway cluster_Carbodiimide Carbodiimide Pathway cluster_Onium_Salt Onium Salt Pathway (e.g., HATU) SA_start R-COOH + R-COOH SA_anhydride Symmetric Anhydride (RCO)₂O SA_start->SA_anhydride Dehydration SA_amide Amide R-CO-NH-R' SA_anhydride->SA_amide SA_amine R'-NH₂ SA_amine->SA_amide SA_byproduct Carboxylic Acid R-COOH SA_amide->SA_byproduct Carbo_acid R-COOH Carbo_intermediate O-Acylisourea Intermediate Carbo_acid->Carbo_intermediate Carbo_reagent DCC/DIC Carbo_reagent->Carbo_intermediate Carbo_amide Amide R-CO-NH-R' Carbo_intermediate->Carbo_amide Carbo_amine R'-NH₂ Carbo_amine->Carbo_amide Carbo_byproduct Urea Byproduct Carbo_amide->Carbo_byproduct Onium_acid R-COOH Onium_intermediate Activated Ester Intermediate Onium_acid->Onium_intermediate Onium_reagent HATU/Base Onium_reagent->Onium_intermediate Onium_amide Amide R-CO-NH-R' Onium_intermediate->Onium_amide Onium_amine R'-NH₂ Onium_amine->Onium_amide

Caption: General pathways for amide bond formation using different classes of coupling reagents.

Caption: A generalized experimental workflow for amide synthesis using a coupling reagent.

Conclusion

While this compound is a theoretically viable coupling reagent for the formation of 3-phenylpropanamides, a lack of direct comparative data in the scientific literature makes a definitive performance assessment challenging. Based on the general behavior of symmetric anhydrides, it can be inferred that it would be a highly reactive reagent capable of producing high yields. However, its primary drawback would be the inherent inefficiency of sacrificing one molecule of 3-phenylpropanoic acid for every amide bond formed. For researchers and professionals in drug development, the choice of coupling reagent will ultimately depend on a variety of factors including the specific substrates, scale of the reaction, cost considerations, and the desired level of purity. Well-established reagents like carbodiimides (with additives), phosphonium salts, and aminium/uronium salts currently offer a more predictable and well-documented performance profile for a broader range of applications. Further experimental studies directly comparing this compound with these standard reagents would be necessary to fully elucidate its practical utility in modern synthetic chemistry.

References

A Comparative Guide to Amide Synthesis: 3-Phenylpropanoic Anhydride vs. DCC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive carboxylate salt. To overcome this, various coupling agents and acylating agents have been developed. This guide provides an in-depth comparison of two such agents: 3-phenylpropanoic anhydride, a representative acid anhydride, and N,N'-dicyclohexylcarbodiimide (DCC), a widely used carbodiimide coupling agent.

Introduction

This compound belongs to the class of carboxylic acid anhydrides. These reagents act as activated acylating agents, reacting with amines to form amides and a carboxylic acid byproduct. Their reactivity is generally considered to be moderate, offering a balance between reaction rate and selectivity.

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates amide bond formation by activating the carboxylic acid.[1] It has been a workhorse in peptide synthesis and general amide synthesis for decades due to its low cost and high reactivity.[2] However, its use is associated with certain drawbacks, including the formation of a poorly soluble byproduct and the potential for side reactions.[3]

This guide will delve into the mechanisms of action, present available experimental data for efficacy comparison, and provide detailed experimental protocols for both reagents.

Mechanism of Action

The pathways to amide formation differ significantly between an acid anhydride and DCC, influencing reaction conditions and outcomes.

This compound: A Nucleophilic Acyl Substitution Pathway

Amide synthesis using an acid anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which is subsequently protonated to form a carboxylic acid byproduct.

G cluster_0 Amide Synthesis with Acid Anhydride reagents 3-Phenylpropanoic Anhydride + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide + 3-Phenylpropanoic Acid intermediate->products Leaving Group Departure

Diagram 1: Amide formation via acid anhydride.
DCC: In Situ Activation of Carboxylic Acids

DCC functions by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[4]

G cluster_1 Amide Synthesis with DCC reactants Carboxylic Acid + DCC intermediate O-Acylisourea Intermediate reactants->intermediate Activation amide Amide intermediate->amide Nucleophilic Attack byproduct N,N'-Dicyclohexylurea (DCU) intermediate->byproduct amine Amine amine->amide

Diagram 2: DCC-mediated amide synthesis.

Comparative Efficacy: A Data-Driven Analysis

Direct comparative studies between this compound and DCC for the synthesis of the same amide are scarce in the literature. However, we can infer their relative efficacy by examining data from studies that utilize each reagent under various conditions.

Performance of this compound and Related Methods

While specific data for this compound is limited, studies on amide synthesis from 3-phenylpropanoic acid provide valuable insights. These reactions often proceed via in situ anhydride formation or other activation methods.

AmineCoupling MethodSolventTemperature (°C)Time (h)Yield (%)Reference
L-Glu-OHMixed Carbonic Anhydrideaq. THF-15-66-96[5]
4-MethylbenzylamineZrCl4 catalyzedTolueneReflux2281[6][7]
MorpholineZrCl4 catalyzedp-XyleneReflux-94[7]
AnilineZrCl4 catalyzedp-XyleneReflux-73 (conversion)[7]

Note: The mixed carbonic anhydride method involves the in-situ formation of a reactive anhydride species from 3-phenylpropanoic acid.

Performance of DCC in Amide Synthesis

DCC is a well-studied coupling agent, and a wealth of data is available for various amide synthesis reactions.

Carboxylic AcidAmineAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideDMAPCH2Cl223428[3]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideDMAP, HOBtAcetonitrile234251[3]
General Carboxylic AcidsGeneral Amines--Room Temp-70-90[4]
Fatty Acids--CCl4Room Temp-87-94 (anhydride formation)[8]

Discussion of Advantages and Disadvantages

FeatureThis compoundDCC (N,N'-dicyclohexylcarbodiimide)
Byproducts 3-Phenylpropanoic acid (water-soluble, can be removed by aqueous workup).N,N'-dicyclohexylurea (DCU) (insoluble in many organic solvents, removed by filtration).[3]
Reactivity Generally moderate, offering good selectivity.High reactivity, effective for a broad range of substrates.[1]
Side Reactions Generally fewer side reactions reported.Can lead to N-acylurea formation and racemization of chiral carboxylic acids.[3]
Handling Typically a solid, stable reagent.Waxy solid, can be a skin irritant.[1]
Cost Can be more expensive than the corresponding carboxylic acid.Relatively inexpensive and widely available.[2]
Workup Typically involves an aqueous extraction to remove the carboxylic acid byproduct.Simple filtration to remove the DCU byproduct.[3]

Experimental Protocols

General Procedure for Amide Synthesis using a Carboxylic Anhydride
  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the carboxylic anhydride (1.0-1.2 equiv) to the solution.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.0-1.1 equiv) to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for DCC-Mediated Amide Synthesis
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.0-1.1 equiv) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, DMF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.0-1.1 equiv) in a minimal amount of the same solvent.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

Both this compound and DCC are effective reagents for the synthesis of amides, each with its own set of advantages and disadvantages.

This compound and other acid anhydrides offer a straightforward reaction with a simple workup to remove the water-soluble carboxylic acid byproduct. They are a good choice when moderate reactivity is desired and potential side reactions associated with highly reactive coupling agents need to be avoided.

DCC is a powerful and cost-effective coupling agent that provides high yields for a wide range of substrates. Its primary advantage is the ease of removal of the insoluble DCU byproduct by filtration. However, researchers must be mindful of potential side reactions such as N-acylurea formation and racemization, particularly in peptide synthesis. The choice of an appropriate additive, such as HOBt, can often mitigate these issues.[3]

The selection between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, cost considerations, and the importance of minimizing side reactions and simplifying product purification. For sensitive substrates or when a cleaner reaction profile is paramount, an acid anhydride may be preferable. For routine amide synthesis where high reactivity and ease of byproduct removal are key, DCC remains a valuable and widely used tool in the synthetic chemist's arsenal.

References

A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the purity assessment of 3-phenylpropanoic anhydride. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their materials.

Introduction

This compound is a chemical reagent used in various synthetic applications, including the production of pharmaceuticals and other fine chemicals. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of contaminants into the final product. The most common impurity in this compound is its corresponding carboxylic acid, 3-phenylpropanoic acid, which can form through hydrolysis. Other potential impurities may arise from the manufacturing process, including residual starting materials and by-products.

This guide explores several analytical techniques for the qualitative and quantitative assessment of this compound purity, with a focus on spectroscopic methods. We will delve into the principles, experimental protocols, and comparative performance of each method.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including the required accuracy and precision, the nature of the expected impurities, available instrumentation, and the desired sample throughput. The following table summarizes the key characteristics of the most common techniques.

MethodPrincipleSample ThroughputDestructive?Key AdvantagesKey Limitations
Quantitative ¹H-NMR (qNMR) Signal intensity is directly proportional to the number of protons.ModerateNoAbsolute quantification without a specific reference standard for the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; potential for signal overlap.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on partitioning between a stationary and mobile phase, with UV detection.HighNo (sample can be recovered)High sensitivity and resolution for separating complex mixtures.Requires a reference standard for each impurity for accurate quantification.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase, with flame ionization or mass spectrometric detection.HighYesExcellent for volatile impurities; high sensitivity, especially with MS detection for identification.Requires derivatization for non-volatile compounds; potential for thermal degradation of the anhydride.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by specific molecular vibrations.HighNoRapid and non-destructive; good for identifying functional groups and detecting the presence of the carboxylic acid impurity.Generally not suitable for accurate quantification of low-level impurities.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement, capable of providing highly accurate and precise purity values without the need for a specific certified reference material of the analyte.[1][2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The chosen internal standard should have a known purity and signals that do not overlap with the analyte or impurity signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Ensure quantitative acquisition conditions by using a calibrated 90° pulse and a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the protons adjacent to the carbonyl group) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Expected ¹H-NMR Data for this compound: The ¹H-NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons and the two methylene groups of the propanoic acid backbone. The presence of 3-phenylpropanoic acid as an impurity would be indicated by a distinct set of signals, including a broad singlet for the carboxylic acid proton.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying impurities in a sample.[3][4]

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of 3-phenylpropanoic acid at different concentrations.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to improve peak shape) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the anhydride and the acid absorb (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and the calibration standards.

    • Identify the peaks corresponding to this compound and 3-phenylpropanoic acid based on their retention times.

    • Construct a calibration curve for 3-phenylpropanoic acid by plotting peak area against concentration.

    • Determine the concentration of 3-phenylpropanoic acid in the sample from the calibration curve.

    • The purity of the this compound can be calculated by area normalization, assuming all impurities have a similar response factor to the main component, or more accurately by using the response factor of the 3-phenylpropanoic acid standard.

Gas Chromatography (GC-FID/MS)

GC is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic anhydrides and acids, derivatization is often employed to improve volatility and chromatographic performance.[5][6][7]

Methodology:

  • Derivatization and Sample Preparation:

    • React the this compound sample with a derivatizing agent. A common approach is to convert the anhydride and any carboxylic acid impurity into their corresponding methyl esters by reaction with a reagent like diazomethane or by using a milder method such as selective esterification.[5] For instance, reaction with an alcohol under mild conditions can selectively react with the more reactive anhydride.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at a temperature that ensures volatilization without degradation.

    • Oven Program: A temperature gradient starting from a low temperature to elute the solvent and then ramping up to a temperature that allows for the separation of the derivatized analyte and impurities.

    • Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of impurities.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and impurities based on their retention times and, if using MS, their mass spectra.

    • Quantify the impurities by area normalization or by using an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence of the 3-phenylpropanoic acid impurity due to its characteristic carbonyl and hydroxyl group absorptions.

Methodology:

  • Sample Preparation:

    • The sample can be analyzed neat as a thin film between KBr plates or as a KBr pellet.

  • Data Acquisition:

    • Acquire the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The spectrum of pure this compound will show two characteristic C=O stretching bands for the anhydride group, typically around 1820 cm⁻¹ and 1750 cm⁻¹.

    • The presence of 3-phenylpropanoic acid as an impurity will be indicated by the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching band for the carboxylic acid at around 1700 cm⁻¹.

    • While quantification is challenging with FTIR, the relative intensity of the acid's carbonyl peak to the anhydride's carbonyl peaks can provide a semi-quantitative estimate of the impurity level.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the purity assessment of this compound, from sample reception to the final purity report.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_2 Data Analysis & Reporting Sample Receive 3-Phenylpropanoic Anhydride Sample Prep Sample Preparation (Weighing, Dissolving, Derivatization) Sample->Prep qNMR qNMR Analysis Prep->qNMR HPLC HPLC-UV Analysis Prep->HPLC GC GC-FID/MS Analysis Prep->GC FTIR FTIR Analysis Prep->FTIR Data_Analysis Data Processing & Quantification qNMR->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis FTIR->Data_Analysis Purity_Report Generate Purity Report Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of this compound.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of spectroscopic and chromatographic techniques. For highly accurate and precise determination of absolute purity, qNMR is the method of choice. For routine quality control and the separation of multiple impurities, HPLC-UV offers a robust and sensitive solution. GC-FID/MS , particularly after derivatization, is excellent for identifying and quantifying volatile impurities. FTIR serves as a rapid, qualitative tool for detecting the presence of the common 3-phenylpropanoic acid impurity. The selection of the most appropriate method will depend on the specific requirements of the analysis. A combination of these techniques can provide a comprehensive purity profile of this compound.

References

Unveiling the Molecular Signature: A Comparative 1H NMR Guide to 3-Phenylpropanoic Anhydride and Related Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical reagents is paramount. This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 3-phenylpropanoic anhydride, its precursor 3-phenylpropanoic acid, and a common alternative, 3-phenylpropionyl chloride. The data, presented in a clear tabular format, is supported by a standardized experimental protocol for data acquisition, ensuring reproducibility and accurate interpretation.

The conversion of a carboxylic acid to an anhydride or an acid chloride is a fundamental transformation in organic synthesis, altering the reactivity of the carboxyl group for subsequent reactions. 1H NMR spectroscopy is a powerful tool to monitor this transformation and confirm the identity of the resulting product. The distinct electronic environments of the protons in each of these molecules lead to characteristic chemical shifts and splitting patterns in their respective 1H NMR spectra.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound, 3-phenylpropanoic acid, and 3-phenylpropionyl chloride. The data highlights the significant downfield shift of the α-methylene protons upon conversion of the carboxylic acid to the more electron-withdrawing anhydride and acid chloride functionalities.

CompoundFunctional GroupPhenyl Protons (C₆H₅)Methylene Protons (β to Ph, -CH₂-)Methylene Protons (α to C=O, -CH₂-)Other Protons
This compound Anhydride~7.25 ppm (m)~2.95 ppm (t)~2.80 ppm (t)-
3-Phenylpropanoic Acid Carboxylic Acid7.17 - 7.34 ppm (m)[1]2.97 ppm (t)[1]2.69 ppm (t)[1]~11.0 ppm (br s, -COOH)[2]
3-Phenylpropionyl Chloride Acid Chloride7.08 - 7.38 ppm2.97 ppm3.10 ppm-

Note: Chemical shifts (δ) are reported in parts per million (ppm). Splitting patterns are denoted as m (multiplet), t (triplet), and br s (broad singlet).

Experimental Protocol: 1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural characterization.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shifts and coupling constants of the observed protons.

Structural Relationships and Spectral Interpretation

The relationship between 3-phenylpropanoic acid and its anhydride, and the corresponding regions of interest in their 1H NMR spectra, can be visualized in the following diagram.

G cluster_reactants Precursor cluster_products Product cluster_nmr 1H NMR Spectral Regions 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid This compound This compound 3-Phenylpropanoic Acid->this compound Dehydration Aromatic Aromatic Protons (~7.2-7.4 ppm) This compound->Aromatic Corresponds to Benzylic_CH2 Benzylic -CH2- (~2.9-3.0 ppm) This compound->Benzylic_CH2 Corresponds to Alpha_CH2 α-Methylene -CH2- (~2.7-3.1 ppm) This compound->Alpha_CH2 Corresponds to

References

A Comparative Guide to the Infrared Spectrum of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and efficient characterization of chemical compounds is paramount. Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and confirming the structure of molecules. This guide provides a detailed interpretation of the IR spectrum of 3-Phenylpropanoic anhydride, comparing it with potential precursors and impurities to aid in its unambiguous identification.

Key Spectroscopic Features of this compound

The IR spectrum of this compound is distinguished by the characteristic absorption bands of the anhydride functional group, alongside signals corresponding to the phenyl and alkyl moieties of the molecule. A thorough analysis of these bands is crucial for confirming the successful synthesis of the anhydride and for identifying any residual starting materials.

The most prominent features in the IR spectrum of a non-cyclic acid anhydride, such as this compound, are the two carbonyl (C=O) stretching vibrations.[1] These arise from the symmetric and asymmetric stretching of the two carbonyl groups. Typically, for non-cyclic anhydrides, the higher wavenumber C=O stretching peak is more intense.[1] Another key feature is the C-O stretching band.

Below is a summary of the expected and observed IR absorption bands for this compound and a comparison with its common synthetic precursor, 3-phenylpropanoic acid, and a potential side-product or reagent, acetic anhydride.

Comparative IR Absorption Data

Functional GroupVibration ModeThis compound (cm⁻¹)3-Phenylpropanoic Acid (cm⁻¹)Acetic Anhydride (cm⁻¹)
Anhydride C=O Asymmetric Stretch~1820-~1824
C=O Symmetric Stretch~1750-~1748
C-O Stretch~1045-~1010
Carboxylic Acid O-H Stretch-~3000 (broad)-
C=O Stretch-~1700-
Aromatic Ring C-H Stretch~3060, ~3030~3060, ~3030-
C=C Stretch~1600, ~1495, ~1450~1600, ~1495, ~1450-
Alkyl C-H Stretch~2950~2950~2940

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Interpretation Workflow

The process of interpreting the IR spectrum of a synthesized sample of this compound to confirm its identity and purity can be systematically approached. The following diagram illustrates the logical workflow.

A Acquire IR Spectrum of Sample B Identify Carbonyl (C=O) Region (1650-1850 cm⁻¹) A->B C Two distinct C=O peaks present (~1820 cm⁻¹ and ~1750 cm⁻¹)? B->C D Anhydride functional group confirmed C->D Yes E Broad O-H stretch present (~2500-3300 cm⁻¹)? C->E No G Identify C-O stretch (~1000-1300 cm⁻¹) D->G F Presence of 3-Phenylpropanoic Acid impurity E->F Yes E->G No J Analyze fingerprint region and other characteristic peaks (Aromatic C=C, Alkyl C-H) F->J H Characteristic anhydride C-O stretch present (~1045 cm⁻¹)? G->H I Further confirmation of anhydride H->I Yes H->J No I->J K Compare with reference spectra of starting materials and expected product J->K L Final Confirmation of this compound Structure and Purity K->L

IR Spectrum Interpretation Workflow

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

This protocol outlines the general steps for obtaining an IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For solid samples: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.[2]

    • For liquid samples: Place a few drops of the liquid sample onto the ATR crystal, ensuring the crystal surface is completely covered.[3]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement is complete, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with an appropriate solvent and a soft tissue to prevent cross-contamination.

By following this guide, researchers can confidently interpret the IR spectrum of this compound, ensuring the identity and purity of their synthesized material.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into a compound's structure through its fragmentation pattern. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-Phenylpropanoic anhydride against relevant alternatives, supported by experimental data and protocols.

This analysis will delve into the characteristic fragmentation pathways of this compound and compare them with those of Benzoic anhydride, Succinic anhydride, and its parent carboxylic acid, 3-Phenylpropanoic acid. This comparative approach will highlight the influence of the anhydride functional group and the phenylpropyl side chain on the fragmentation process.

Comparative Fragmentation Analysis

The electron ionization mass spectra of this compound and its counterparts reveal distinct fragmentation patterns that are indicative of their underlying structures. A summary of the most significant fragments (ions) observed, represented by their mass-to-charge ratio (m/z), is presented below.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
This compound 28210591, 104, 133, 150
Benzoic Anhydride 22610577, 122
Succinic Anhydride 1005628, 42, 72
3-Phenylpropanoic Acid 15010491, 103, 105, 131

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization follows a logical pathway that gives rise to the observed spectral peaks. The initial ionization event forms a molecular ion at m/z 282. Subsequent fragmentation events are dominated by cleavages characteristic of anhydrides and the phenylpropyl moiety.

A key fragmentation step is the formation of the acylium ion, a common pathway for anhydrides. In the case of this compound, this results in the prominent peak at m/z 133. The base peak at m/z 105 is attributed to the benzoyl cation, formed through cleavage and rearrangement. The tropylium ion at m/z 91 is a classic indicator of a benzyl group.

fragmentation_pathway mol This compound (m/z 282) frag1 [C9H9O]+ Acylium Ion (m/z 133) mol->frag1 - C9H9O2 radical frag5 3-Phenylpropanoic acid radical cation (m/z 150) mol->frag5 Rearrangement frag2 [C7H7O]+ Benzoyl Cation (m/z 105) frag1->frag2 - CO frag3 [C7H7]+ Tropylium Ion (m/z 91) frag2->frag3 - CO frag4 [C8H8]+ Styrene radical cation (m/z 104) frag5->frag4 - COOH radical

Fragmentation Pathway of this compound

Experimental Protocols

The mass spectrometry data presented was obtained using standard electron ionization techniques. The following protocol outlines a typical procedure for analyzing solid organic compounds like this compound.

Instrumentation:

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

Sample Preparation:

A small amount of the solid sample (typically 1-2 mg) is introduced into the mass spectrometer via a direct insertion probe.[1] It is crucial to ensure the sample is as pure as possible and free of solvents.[1]

Ionization and Analysis:

  • The sample is volatilized by heating the probe in the high vacuum of the ion source.[1][2]

  • The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[1][2] This energy is sufficient to cause ionization and extensive, reproducible fragmentation.[1][2]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Concluding Remarks

The mass spectrum of this compound provides a distinct fragmentation pattern that is highly informative for its structural elucidation. The presence of the molecular ion at m/z 282, along with the characteristic acylium ion (m/z 133), benzoyl cation (m/z 105), and tropylium ion (m/z 91), serves as a reliable fingerprint for its identification.

Comparison with benzoic anhydride highlights the influence of the phenylpropyl side chain, leading to a more complex fragmentation pattern. In contrast, the simpler aliphatic structure of succinic anhydride results in a spectrum dominated by smaller fragments. The fragmentation of 3-phenylpropanoic acid shares some common ions with its anhydride, notably the styrene radical cation (m/z 104) and the tropylium ion (m/z 91), but lacks the characteristic anhydride fragmentation pathways. This comparative analysis underscores the power of mass spectrometry in differentiating between structurally related compounds and provides a valuable resource for researchers in the field.

References

A Comparative Guide to the Kinetic Studies of 3-Phenylpropanoic Anhydride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of 3-Phenylpropanoic anhydride and other commonly used acylating agents. Due to a lack of specific quantitative kinetic data for this compound in the reviewed scientific literature, this guide offers a detailed comparison with structurally related aliphatic and aromatic anhydrides. The provided experimental protocols can be adapted for the kinetic analysis of this compound to fill the existing data gap.

Introduction to Acylating Agents and their Reactivity

Acylating agents are essential reagents in organic synthesis, widely used to introduce an acyl group into a molecule. The reactivity of these agents is a critical factor in controlling reaction rates, selectivity, and overall efficiency. Anhydrides are a common class of acylating agents, and their reactivity is influenced by the electronic and steric nature of the substituents attached to the carbonyl groups. While extensive kinetic data is available for simple aliphatic and aromatic anhydrides, specific kinetic studies on this compound are not readily found in the literature. However, its structural features—a non-cyclic anhydride with phenyl-substituted aliphatic chains—suggest a reactivity profile that can be qualitatively compared to other well-studied anhydrides. In some reactions involving 3-phenylpropanoic acid, its anhydride is a significant component of the reaction mixture, indicating it is a relatively stable intermediate[1].

Comparative Kinetic Data

While specific rate constants for this compound are unavailable, the following tables summarize the kinetic data for the hydrolysis, aminolysis, and alcoholysis of representative aliphatic (Acetic Anhydride) and aromatic (Benzoic Anhydride) acylating agents. This data provides a baseline for understanding the general reactivity of these classes of compounds.

Table 1: Kinetic Data for the Hydrolysis of Acylating Agents

Acylating AgentNucleophileSolventTemperature (°C)Rate Constant (k)Reference
Acetic AnhydrideWaterWater250.169 min⁻¹ (pseudo-first-order)[2]
Acetic AnhydrideWaterWater200.0924 min⁻¹ (pseudo-first-order)[2]
Acetic AnhydrideWaterWater150.0631 min⁻¹ (pseudo-first-order)[2]
Benzoic AnhydrideWaterDioxane/Water25Decomposition rate varies with substituents[3]

Table 2: Kinetic Data for the Aminolysis of Acylating Agents

Acylating AgentNucleophileSolventTemperature (°C)Rate Constant (k)Reference
Maleic AnhydridePrimary AminesAqueous (pH 4)253 x 10² to 1 x 10⁵ M⁻¹s⁻¹ (second-order)[4]

Note: Specific kinetic data for the aminolysis of acetic and benzoic anhydrides under comparable conditions is sparse in the reviewed literature, with many studies focusing on mechanistic aspects rather than providing specific rate constants.

Table 3: Kinetic Data for the Alcoholysis of Acylating Agents

Acylating AgentNucleophileCatalystTemperature (°C)Reaction OrderReference
Acetic AnhydrideIsobutyl AlcoholBaseNot specifiedSecond-order[5]
Phthalic Anhydriden-Heptyl AlcoholSulfuric Acid140-180First-order with respect to monoester[6]

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for key experiments to determine the reaction kinetics of anhydrides. These can be adapted for studies on this compound.

Kinetic Study of Anhydride Hydrolysis via In-Situ FTIR Spectroscopy

This method allows for real-time monitoring of the concentration of the anhydride and the carboxylic acid product without disturbing the reaction mixture[2].

Materials:

  • ReactIR system with a DiComp probe

  • Jacketed glass reactor with a magnetic stirrer

  • Thermostatic water bath

  • Anhydride (e.g., Acetic Anhydride or this compound)

  • Distilled water

Procedure:

  • Assemble the reaction setup with the FTIR probe immersed in the reactor.

  • Start the data collection software to acquire background spectra.

  • Add a known volume of distilled water to the reactor and allow it to reach the desired temperature.

  • Inject a known amount of the anhydride into the reactor with vigorous stirring to start the reaction.

  • Continuously collect IR spectra at regular intervals (e.g., every 30 seconds).

  • Analyze the spectra to determine the concentration of the anhydride and the carboxylic acid over time by monitoring the change in absorbance of their characteristic carbonyl peaks.

  • Use the concentration versus time data to determine the reaction order and the rate constant.

Kinetic Study of Anhydride Aminolysis via UV-Vis Spectroscopy

This method is suitable for following reactions where the product has a distinct UV-Vis absorbance from the reactants[4].

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Anhydride (e.g., Maleic Anhydride)

  • Amine nucleophile

  • Buffer solution

Procedure:

  • Prepare stock solutions of the anhydride and the amine in the chosen buffer.

  • Equilibrate the solutions and the spectrophotometer to the desired reaction temperature.

  • In a cuvette, mix the buffer and the amine solution.

  • Initiate the reaction by adding a small volume of the anhydride stock solution and quickly start the data acquisition.

  • Monitor the change in absorbance at the wavelength corresponding to the formation of the product (the N-alkylmaleamic acid in the case of maleic anhydride).

  • Under pseudo-first-order conditions (a large excess of the amine), the observed rate constant can be determined from the exponential change in absorbance.

  • The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the unprotonated amine.

Mandatory Visualizations

General Reaction Pathway for Anhydride Acylation

G General Nucleophilic Acyl Substitution of an Anhydride Reactants Anhydride + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Nucleophile + Carboxylate Intermediate->Products Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism for anhydrides.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Study of Anhydride Reactions cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions Mix Mix Reactants Prep_Reagents->Mix Setup_Inst Setup & Equilibrate Instrument Setup_Inst->Mix Monitor Monitor Reaction Progress (e.g., Spectroscopy) Mix->Monitor Collect_Data Collect Time-course Data Monitor->Collect_Data Plot_Data Plot Concentration vs. Time Collect_Data->Plot_Data Determine_Kinetics Determine Rate Law & Rate Constant Plot_Data->Determine_Kinetics

Caption: General workflow for a kinetic experiment on anhydride reactions.

Comparative Analysis and Conclusion

The reactivity of anhydrides in acylation reactions is a balance of electronic and steric factors.

  • Acetic Anhydride , as a representative aliphatic anhydride, is a moderately reactive acylating agent. Its reactivity is sufficient for many applications, and it is often used in excess or with a catalyst.

  • Aromatic Anhydrides , such as benzoic anhydride, are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl groups with the aromatic ring.

  • This compound is structurally a hybrid. The carbonyl groups are attached to aliphatic carbons, which would suggest a reactivity closer to acetic anhydride. However, the presence of the phenyl groups on the propyl chains could introduce steric hindrance and potentially some electronic effects, which might modulate its reactivity. Without experimental data, it is hypothesized that its reactivity would be comparable to or slightly less than that of simple aliphatic anhydrides.

For researchers in drug development, the choice of acylating agent is critical. A highly reactive agent may lead to poor selectivity and side reactions, while a less reactive one may require harsh conditions that are incompatible with sensitive functional groups. Understanding the kinetic profile of an acylating agent like this compound is therefore essential for optimizing synthetic routes. The experimental protocols outlined in this guide provide a clear path for obtaining this crucial data.

References

Benchmarking 3-Phenylpropanoic Anhydride Against Novel Acylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of amides and esters, fundamental components of numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of the performance of the traditional reagent, 3-Phenylpropanoic anhydride, against a selection of novel acylating agents that offer unique advantages in terms of reactivity, selectivity, and reaction conditions.

This technical comparison delves into the experimental data for the acylation of representative amine and alcohol substrates. We will explore the efficacy of this compound and benchmark it against innovative reagents such as 2-acyl-4,5-dichloropyridazin-3-ones, acyl-1,4-dihydropyridines, and α-keto acids. The data is presented in a structured format to facilitate easy comparison of reaction yields, times, and conditions. Detailed experimental protocols for key reactions are also provided to support reproducibility.

Performance Comparison of Acylating Agents

The following tables summarize the performance of this compound and selected novel acylating agents in the acylation of a primary amine (benzylamine) and a phenol.

Acylating AgentSubstrateProductSolventCatalyst/BaseTime (h)Temp (°C)Yield (%)
This compound BenzylamineN-benzyl-3-phenylpropanamideWaterNaHCO₃Not SpecifiedIce bath to RTGood
2-Acyl-4,5-dichloropyridazin-3-one AnilineN-phenylacetamideTHFNone0.5RT95
Acyl-1,4-dihydropyridine Various AminesAmidesVariousPhotocatalyst or heatVariousVariousModerate to Good
α-Keto Acid Various AminesAmidesVariousVariousVariousVariousGood to Excellent

Table 1: N-Acylation of Amines

Acylating AgentSubstrateProductSolventCatalystTime (h)Temp (°C)Yield (%)
This compound PhenolPhenyl 3-phenylpropanoateMethylene ChlorideStannic ChlorideOvernightRT~50-90
2-Acyl-4,5-dichloropyridazin-3-one PhenolPhenyl acetateTHFAlCl₃2RT92
Acyl-1,4-dihydropyridine Various AlcoholsEstersVariousPhotocatalyst or heatVariousVariousModerate to Good
α-Keto Acid Various AlcoholsEstersVariousVariousVariousVariousGood to Excellent

Table 2: O-Acylation of Alcohols/Phenols

Experimental Protocols

General Procedure for N-Acylation of Benzylamine with this compound[1]

To a stirred heterogeneous suspension of benzylamine (1 mmol) in water (5 mL), 6N HCl is added until the solution becomes homogeneous (pH approx. 1.5). The resulting solution is cooled in an ice bath. This compound (1-1.5 mmol) is then added, followed by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH of the mixture reaches approximately 5.5. The precipitated product, N-benzyl-3-phenylpropanamide, is collected by filtration, washed with water, and dried.

General Procedure for O-Acylation of Phenol with this compound[2]

A solution of the O-trimethylsilyl derivative of phenol (1 equivalent) and 3-phenylpropanoyl chloride (1 equivalent, which can be formed in situ from the anhydride) is prepared in methylene chloride. To this solution, two molar proportions of a Friedel-Crafts catalyst, such as stannic chloride, are added. The reaction mixture is stirred overnight at room temperature. The product, phenyl 3-phenylpropanoate, is obtained after a standard aqueous work-up and purification. The yields for this type of reaction typically range from 50% to 90%.[1]

N-Acylation of Aniline with 2-Benzoyl-4,5-dichloropyridazin-3-one

To a solution of aniline (1.2 mmol) in anhydrous THF (5 mL) is added 2-benzoyl-4,5-dichloropyridazin-3-one (1.0 mmol). The reaction mixture is stirred at room temperature for 30 minutes. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-phenylbenzamide.

O-Acylation of Phenol with 2-Acetyl-4,5-dichloropyridazin-3-one[3][4]

To a solution of phenol (1.2 mmol) and AlCl₃ (1.5 mmol) in THF (5 mL) is added 2-acetyl-4,5-dichloropyridazin-3-one (1.0 mmol). The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield phenyl acetate.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in acylation and the selection of an appropriate acylating agent, the following diagrams, generated using the DOT language, illustrate key concepts.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Nucleophile Nucleophile Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating_Agent Acylating_Agent->Tetrahedral_Intermediate Acylated_Product Acylated_Product Tetrahedral_Intermediate->Acylated_Product Collapse Leaving_Group Leaving_Group Tetrahedral_Intermediate->Leaving_Group

Caption: A generalized mechanism for nucleophilic acyl substitution.

Experimental_Workflow Start Start Reactant_Preparation Prepare Substrate and Acylating Agent Solutions Start->Reactant_Preparation Reaction_Setup Combine Reactants under Inert Atmosphere Reactant_Preparation->Reaction_Setup Reaction_Monitoring Monitor Progress by TLC/LC-MS Reaction_Setup->Reaction_Monitoring Workup Quench Reaction and Perform Extraction Reaction_Monitoring->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Analyze Product by NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for an acylation reaction.

Agent_Selection Start Select Acylating Agent Substrate_Type Amine or Alcohol? Start->Substrate_Type Amine Primary, Secondary, or Hindered? Substrate_Type->Amine Alcohol Primary, Secondary, or Tertiary? Substrate_Type->Alcohol Desired_Conditions Mild or Harsh Conditions? Amine->Desired_Conditions Alcohol->Desired_Conditions Mild Consider Novel Agents: - 2-Acylpyridazinones - Acyl-1,4-dihydropyridines Desired_Conditions->Mild Harsh Traditional Agents: - Anhydrides - Acyl Halides Desired_Conditions->Harsh

Caption: A decision tree for selecting an appropriate acylating agent.

Discussion

This compound remains a viable and cost-effective acylating agent, particularly for straightforward acylations of primary amines under aqueous conditions. However, its application in the acylation of less reactive substrates like phenols often requires the use of strong Lewis acid catalysts and may result in moderate yields.

In contrast, novel acylating agents offer significant advantages. 2-Acyl-4,5-dichloropyridazin-3-ones have demonstrated high reactivity and selectivity, particularly in the acylation of amines under neutral conditions, often proceeding rapidly at room temperature with high yields. Their utility extends to the acylation of alcohols, albeit sometimes requiring a catalyst.

Acyl-1,4-dihydropyridines represent a class of photo- or thermally-activated acylating agents. This mode of activation allows for reactions to be conducted under mild conditions, which can be advantageous for sensitive substrates.

α-Keto acids are emerging as green acylating agents, as their primary byproduct is carbon dioxide. They have shown broad applicability in the acylation of both amines and alcohols, often with high efficiency.

Conclusion

The choice of an acylating agent is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and overall synthetic strategy. While this compound is a competent reagent for certain applications, the exploration of novel acylating agents can provide researchers with a broader toolkit to achieve higher yields, greater selectivity, and milder reaction conditions. This guide serves as a starting point for comparing these reagents and selecting the optimal one for a given synthetic challenge.

References

A Comparative Guide to the Synthesis of 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 3-phenylpropanoic anhydride, a valuable reagent and intermediate in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Introduction

This compound is a symmetrical anhydride derived from 3-phenylpropanoic acid. It serves as an effective acylating agent in various chemical transformations, finding applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The selection of an optimal synthetic route is crucial for efficiency, cost-effectiveness, and scalability in research and development settings. This guide evaluates two common methods for its preparation: the use of acetic anhydride and the application of dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two evaluated synthetic routes to this compound.

ParameterMethod 1: Acetic AnhydrideMethod 2: Dicyclohexylcarbodiimide (DCC)
Starting Material 3-Phenylpropanoic Acid3-Phenylpropanoic Acid
Reagent Acetic AnhydrideDicyclohexylcarbodiimide (DCC)
Solvent None (Neat)Dichloromethane
Reaction Temperature 140-150 °CRoom Temperature
Reaction Time 3 hours4 hours
Yield High (typically >90%)Good (typically around 85%)
Purity Good (after distillation)Good (after filtration and removal of DCU)
Byproducts Acetic AcidDicyclohexylurea (DCU)
Work-up DistillationFiltration

Experimental Protocols

Method 1: Synthesis using Acetic Anhydride

This method relies on the dehydration of 3-phenylpropanoic acid using an excess of acetic anhydride. The reaction proceeds at elevated temperatures, and the desired product is isolated by distillation.

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, a mixture of 3-phenylpropanoic acid (1 equivalent) and acetic anhydride (2 equivalents) is prepared.

  • The mixture is heated to 140-150 °C with stirring for 3 hours. During this time, the acetic acid formed as a byproduct is distilled off.

  • After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

  • The remaining crude this compound is then purified by vacuum distillation to afford the final product as a colorless oil.

Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

This route employs dicyclohexylcarbodiimide (DCC) as a powerful dehydrating agent to couple two molecules of 3-phenylpropanoic acid. The reaction is typically carried out at room temperature, and the insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

Procedure:

  • To a solution of 3-phenylpropanoic acid (2 equivalents) in anhydrous dichloromethane, dicyclohexylcarbodiimide (1 equivalent) is added portion-wise with stirring at room temperature.

  • The reaction mixture is stirred for 4 hours at room temperature. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Upon completion of the reaction, the precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for the two synthetic routes.

Synthesis_Workflows cluster_0 Method 1: Acetic Anhydride cluster_1 Method 2: Dicyclohexylcarbodiimide (DCC) M1_Start 3-Phenylpropanoic Acid + Acetic Anhydride M1_React Heat (140-150 °C, 3h) M1_Start->M1_React M1_Distill1 Distill off Acetic Acid M1_React->M1_Distill1 M1_Distill2 Vacuum Distillation of excess Acetic Anhydride M1_Distill1->M1_Distill2 M1_Purify Vacuum Distillation of Product M1_Distill2->M1_Purify M1_End 3-Phenylpropanoic Anhydride M1_Purify->M1_End M2_Start 3-Phenylpropanoic Acid + DCC in Dichloromethane M2_React Stir (RT, 4h) M2_Start->M2_React M2_Filter Filter off Dicyclohexylurea (DCU) M2_React->M2_Filter M2_Concentrate Concentrate Filtrate M2_Filter->M2_Concentrate M2_End 3-Phenylpropanoic Anhydride M2_Concentrate->M2_End

Caption: Comparative workflow of the two synthetic routes.

Summary and Recommendations

Both presented methods offer viable routes to this compound.

  • Method 1 (Acetic Anhydride) is a classical and high-yielding approach. It is particularly suitable for larger-scale preparations where the higher reaction temperature and distillation-based purification are manageable. The primary drawback is the need for elevated temperatures.

  • Method 2 (DCC) provides a milder reaction pathway that can be performed at room temperature, which is advantageous for thermally sensitive substrates. The simple filtration-based work-up to remove the DCU byproduct is also a significant benefit, especially for smaller-scale laboratory synthesis. However, DCC is a known allergen and should be handled with appropriate safety precautions. The cost of DCC may also be a consideration for large-scale synthesis compared to acetic anhydride.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and sensitivity of other functional groups in the starting material. For routine laboratory preparations, the DCC method often provides a more convenient and less energy-intensive option. For larger-scale production, the acetic anhydride method may be more cost-effective.

Safety Operating Guide

Proper Disposal of 3-Phenylpropanoic Anhydride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenylpropanoic anhydride, ensuring compliance with general safety protocols.

Immediate Safety Considerations:

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[1]

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.[2]

    • Acid anhydrides are incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure the waste container is free from these materials.

  • Containerization:

    • Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][3]

    • The container must be in good condition, with a secure, tightly sealed lid to prevent leaks or spills.[4][5]

    • The original product container, if in good condition, can be used for waste accumulation.[4]

  • Labeling:

    • The hazardous waste label must be filled out completely and accurately.[1] This typically includes:

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • The quantity of waste.

      • The date of waste generation.

      • The location of generation (e.g., lab and room number).

      • The name and contact information of the principal investigator.[1]

      • Appropriate hazard pictograms (e.g., corrosive, irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]

    • The SAA should be a secondary containment system to capture any potential leaks.

    • Ensure the SAA is inspected regularly for any signs of container degradation or leakage.[4]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[1][3]

    • Follow your institution's specific procedures for requesting a pickup. This may involve an online form or a paper request.[1]

Quantitative Data Summary

While specific hazard data for this compound is limited, the following table summarizes its known physical and chemical properties.

PropertyValue
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.33 g/mol
Appearance Solid (form may vary)
InChI Key SQAHPYZABTWPNY-UHFFFAOYSA-N

Data sourced from PubChem.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation B Step 2: Proper Containerization A->B  Use Compatible  Container C Step 3: Accurate Labeling B->C  Affix Completed  Hazardous Waste Label D Step 4: Safe Storage C->D  Store in Designated  Satellite Area E Step 5: EHS Disposal Request D->E  Submit Pickup  Request

Figure 1. Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet for any chemical before handling and disposal. Your EHS department is the primary resource for ensuring safety and compliance.

References

Personal protective equipment for handling 3-Phenylpropanoic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Personal Protective Equipment

While detailed toxicological data for 3-Phenylpropanoic anhydride is limited, analogous compounds suggest it may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a conservative approach to personal protection is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes, dust, and vapors that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may lead to irritation.
Body Protection A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter, especially when handling powders or creating aerosols.[2]Necessary to prevent inhalation of dust or vapors, which may cause respiratory tract irritation. Required if working outside of a certified chemical fume hood.

Experimental Workflow and Safety Protocols

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Carefully Weigh the Anhydride handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform the Chemical Reaction handle_dissolve->handle_reaction cleanup_quench Quench the Reaction cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via Certified channels cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the laboratory, put on a lab coat, followed by chemical safety goggles and the appropriate gloves. If there is a risk of generating dust or aerosols and work is not being performed in a fume hood, a respirator should be used.

  • Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Materials: Assemble all necessary equipment, including glassware, stir bars, solvents, and quenching agents, inside the fume hood before handling the anhydride.

2. Handling:

  • Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Weigh the compound on weighing paper or in a tared container.

  • Dissolution: Add the solid to the chosen solvent in a flask. If necessary, stir the mixture to facilitate dissolution.

  • Reaction: Carry out the chemical reaction according to your established protocol, maintaining the reaction vessel within the fume hood at all times.

3. Cleanup and Disposal:

  • Quenching: At the end of the reaction, any unreacted this compound should be quenched cautiously. A common method for quenching anhydrides is the slow addition of a suitable protic solvent, such as isopropanol or water, while stirring in an ice bath to manage any exothermic reaction.

  • Waste Segregation: All waste materials, including quenched reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.[1]

  • Decontamination: All glassware and equipment that came into contact with this compound should be decontaminated. This can typically be done by rinsing with a suitable solvent, which is then collected as hazardous waste. Work surfaces should be wiped down with an appropriate cleaning agent.

  • Disposal: The hazardous waste container should be sealed and stored in a designated satellite accumulation area until it is collected by a certified hazardous waste disposal service. Never dispose of this compound or its waste down the drain or in the regular trash.[3]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropanoic anhydride
Reactant of Route 2
Reactant of Route 2
3-Phenylpropanoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.